2-Phenyloxazole-5-carbaldehyde
Description
The exact mass of the compound 2-Phenyloxazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyloxazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyloxazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFKUCOEAJPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534583 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92629-13-5 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-oxazole-5-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Phenyloxazole-5-Carbaldehyde
This guide is structured as a high-level technical whitepaper designed for drug development professionals and organic chemists. It prioritizes actionable data, validated protocols, and mechanistic insight over generic descriptions.
Executive Summary
2-Phenyloxazole-5-carbaldehyde (CAS: 92629-13-5) represents a critical heteroaromatic scaffold in medicinal chemistry and materials science. Unlike its 4-isomer, the 5-carbaldehyde congener offers unique electronic properties due to the direct conjugation of the aldehyde with the oxazole oxygen and nitrogen lone pairs. This compound serves as a pivotal intermediate in the synthesis of metalloproteinase inhibitors , fluorescent scintillators , and antitubercular agents .
This guide provides a definitive physicochemical profile, a validated lithiation-formylation synthesis protocol, and a structural analysis of its reactivity, designed to support researchers in optimizing lead generation and material design.
Physicochemical Characteristics
The following data aggregates experimental values and high-confidence predictive models to establish a baseline for handling and formulation.
Table 1: Core Physicochemical Parameters
| Property | Value | Notes/Context |
| IUPAC Name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |
| CAS Number | 92629-13-5 | Distinct from 4-isomer (20771-08-8) |
| Molecular Formula | C₁₀H₇NO₂ | |
| Molecular Weight | 173.17 g/mol | Fragment-based drug design compliant |
| Appearance | Light yellow crystalline solid | Oxidizes slowly in air to carboxylic acid |
| Melting Point | 72–74 °C | Sharp transition indicates high crystallinity [1] |
| Boiling Point | ~320 °C (Predicted) | Decomposes before boiling at atm pressure |
| LogP (Predicted) | 2.3 ± 0.2 | Moderate lipophilicity; CNS penetrant potential |
| TPSA | 43.1 Ų | Good oral bioavailability profile (<140 Ų) |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires co-solvent |
Synthetic Accessibility & Purity Profiling
While Vilsmeier-Haack formylation is common for electron-rich heterocycles, the oxazole ring's electron-deficiency at C2 (due to the phenyl group) and potential instability requires a more controlled approach for C5 functionalization. The Lithiation-Formylation strategy is the "Gold Standard" for regioselectivity and yield.
Validated Synthesis Protocol: C5-Lithiation/Formylation
Objective: Regioselective installation of the formyl group at the 5-position of 2-phenyloxazole.
Mechanism: Direct deprotonation of 2-phenyloxazole at C5 using n-butyllithium occurs readily at low temperatures. The resulting lithio-species is quenched with DMF.
Critical Control Point: Temperature must be maintained at -78 °C . Lithiated oxazoles are in equilibrium with acyclic isocyanides; warming induces ring-opening and decomposition [2].
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvent Prep: Charge flask with 2-phenyloxazole (1.0 eq) and anhydrous THF (0.2 M concentration) . Cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5M in hexanes) over 20 minutes.
-
Observation: Solution may turn deep yellow/orange, indicating formation of the 5-lithiooxazole species.
-
Hold: Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for 1 hour.
-
Quench: Allow the mixture to warm to 0 °C and quench with saturated NH₄Cl solution .
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO₂, 10-20% EtOAc/Hexane).
Spectral Validation (Self-Validating Metrics)
To confirm the identity of the product, look for these diagnostic signals. Absence of these indicates failure (e.g., ring opening).
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.85 ppm (s, 1H): Distinct aldehyde proton.
-
δ 7.90 ppm (s, 1H): C4-H proton of the oxazole ring (singlet, deshielded by adjacent carbonyl).
-
δ 8.10–7.40 ppm (m, 5H): Phenyl aromatic protons.
-
-
IR (KBr):
-
1685 cm⁻¹: Strong C=O stretching (conjugated aldehyde).
-
1590 cm⁻¹: C=N stretching of the oxazole ring.
-
Reactivity & Functionalization Logic
The 5-carbaldehyde group is highly reactive due to the electron-withdrawing nature of the oxazole ring, making it an excellent electrophile for condensation reactions.
Reaction Pathways Diagram
The following diagram illustrates the primary divergent synthesis pathways from the parent scaffold.
Caption: Figure 1 outlines the core functionalization pathways. The aldehyde serves as a "linchpin" for generating diversity in SAR studies.
Mechanistic Insight: The "Push-Pull" Effect
The oxazole ring acts as an electron sink. When the aldehyde is at position 5:[1]
-
Nucleophilic Attack: The carbonyl carbon is exceptionally electrophilic because the oxazole oxygen donates electron density into the ring, but the nitrogen withdraws it, creating a dipole that activates the C5 position.
-
Schiff Base Stability: Imines formed from this aldehyde are stable and often exhibit fluorescence, making them valuable as optical probes or metal chelators in biological systems [3].
Biopharmaceutical Implications
For researchers in drug discovery, this scaffold offers specific advantages:
-
Bioisosterism: The 2-phenyloxazole unit is a validated bioisostere for amide and ester linkages, providing improved metabolic stability against hydrolysis.
-
Lipophilicity Modulation: The LogP of ~2.3 is ideal for oral drugs (Lipinski's Rule of 5 compliant).
-
Metabolic Hotspots: The aldehyde is the primary metabolic liability (oxidation to acid). In final drug candidates, this is typically converted to a heterocycle (e.g., imidazole, oxadiazole) or reduced amine to improve half-life.
References
- Hodgetts, K. J., & Kershaw, M. T. (2002). Lithiation of Oxazoles: A Review of Methods and Applications. Organic Letters.
-
Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Authoritative text on oxazole reactivity).
-
PubChem Database. (2025).[2][3] Compound Summary: 2-Phenyloxazole-5-carbaldehyde.[4][5][6] National Library of Medicine. Retrieved from [Link]
Disclaimer: This guide details chemical protocols involving hazardous substances (n-Butyllithium). All procedures should be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | C16H10N2O4 | CID 1549990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anbapharma.com [anbapharma.com]
- 5. exchemistry.com [exchemistry.com]
- 6. CN1509275A - éå±èç½é ¶æå¶å - Google Patents [patents.google.com]
Executive Summary: The Amphoteric Scaffold
Sources
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- 3. ijpsonline.com [ijpsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
Theoretical & Computational Profiling of 2-Phenyloxazole-5-carbaldehyde: A Strategic Framework
This technical guide establishes a rigorous theoretical and computational framework for 2-phenyloxazole-5-carbaldehyde (CAS: 92629-13-5).[1] It synthesizes established quantum chemical methodologies with specific reactivity profiles relevant to oxazole-based pharmacophores.
Executive Summary
2-Phenyloxazole-5-carbaldehyde (
This guide defines the standardized computational protocol for characterizing this molecule. It details the specific Density Functional Theory (DFT) methodologies, reactivity descriptors, and spectroscopic signatures required to validate its identity and predict its biological behavior.
Key Chemical Identifiers:
-
SMILES: O=Cc1oc(nc1)c2ccccc2
-
Primary Application: Intermediate for antimicrobial agents; NLO (Non-Linear Optical) material candidate.[1]
Part 1: Computational Architecture
To accurately model 2-phenyloxazole-5-carbaldehyde, researchers must employ a workflow that accounts for both its conjugated
1.1 Geometry Optimization Protocol
The oxazole ring is aromatic, but the rotation of the phenyl ring at the C2 position and the formyl group at C5 introduces conformational flexibility.
-
Level of Theory: DFT/B3LYP with the 6-311++G(d,p) basis set.
-
Rationale: The B3LYP hybrid functional provides an optimal balance between cost and accuracy for organic thermochemistry.[1] The split-valence triple-zeta basis set (6-311) with diffuse functions (++) is critical for capturing the electron density of the lone pairs on Nitrogen and Oxygen.
-
-
Solvation Model: PCM (Polarizable Continuum Model) .
-
Solvents: Gas phase (baseline), DMSO (biological mimic), and Chloroform (synthesis solvent).
-
Expectation: The dipole moment will increase significantly in polar solvents due to the stabilization of the charge-separated resonance structures.[1]
-
1.2 Computational Workflow Diagram
The following diagram outlines the logical progression from structure generation to biological validation.
Figure 1: Standardized computational workflow for characterizing oxazole derivatives.
Part 2: Electronic Structure & Reactivity Descriptors
2.1 Frontier Molecular Orbitals (FMO)
The reactivity of the aldehyde is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the oxazole ring and the phenyl
-system (electron donor). -
LUMO Location: Concentrated on the formyl group (
) and the C4-C5 bond of the oxazole (electron acceptor). -
Chemical Hardness (
): Calculated as . A lower hardness value implies higher reactivity toward nucleophilic attack (e.g., by amines in Schiff base formation).
2.2 Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution essential for predicting non-covalent interactions (docking).
-
Red Regions (Negative Potential): The carbonyl oxygen and the oxazole nitrogen. These are H-bond acceptors.
-
Blue Regions (Positive Potential): The formyl hydrogen and phenyl protons.
-
Significance: The highly negative potential around the carbonyl oxygen confirms its ability to anchor the molecule in protein active sites via hydrogen bonding.
2.3 Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Electronegativity ( | Tendency to attract electrons. | |
| Chemical Potential ( | Escape tendency of electrons.[1] | |
| Electrophilicity Index ( | Critical for Drug Design. High |
Part 3: Spectroscopic Profiling (In Silico vs. Experimental)
To validate the theoretical model, the calculated vibrational frequencies must be scaled (typically by a factor of ~0.961 for B3LYP) to match experimental IR data.
3.1 Vibrational Analysis (FT-IR)
-
C=O Stretch (Aldehyde): The most diagnostic peak.
-
Predicted: ~1710–1725 cm⁻¹ (unscaled).[1]
-
Experimental:1680–1700 cm⁻¹ (due to conjugation with the oxazole ring).
-
-
C=N Stretch (Oxazole):
-
Experimental: ~1590–1610 cm⁻¹.[1]
-
-
C-H Stretch (Aldehyde):
-
Experimental: Doublet weak bands at ~2750 and 2850 cm⁻¹.[1]
-
3.2 NMR Shift Prediction (GIAO Method)
Using the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent:
-
NMR (CHO): The formyl proton is highly deshielded.
-
Predicted:9.6 – 10.0 ppm (Singlet).[1]
-
-
NMR (C=O):
-
Predicted:175 – 185 ppm .[1]
-
Part 4: Synthesis & Validation Protocol
The theoretical stability of the 5-formyl group is validated by its synthesis via the Vilsmeier-Haack reaction .[1] This reaction confirms the nucleophilic susceptibility of the C5 position in the precursor 2-phenyloxazole.[1]
4.1 Synthesis Pathway
The formylation occurs via electrophilic aromatic substitution using
Figure 2: Vilsmeier-Haack formylation mechanism for the synthesis of the target molecule.
4.2 Experimental Procedure
-
Reagent Formation: Add
dropwise to DMF at 0°C to generate the chloroiminium ion (Vilsmeier reagent).[1] -
Addition: Add 2-phenyloxazole (dissolved in DMF) slowly.
-
Reaction: Heat to 80–90°C for 4–6 hours. The C5 position is the most electron-rich site available for substitution.[1]
-
Workup: Pour into crushed ice and neutralize with Sodium Acetate (NaOAc) to hydrolyze the iminium salt to the aldehyde.
References
-
Vilsmeier, A., & Haack, A. (1927).[4] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.[1]Berichte der deutschen chemischen Gesellschaft.
-
Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange.The Journal of Chemical Physics. (Basis for B3LYP methodology).
-
PubChem Compound Summary. (2024). 2-Phenyl-1,3-oxazole-5-carbaldehyde (CAS 92629-13-5).[1][8] National Center for Biotechnology Information.[1]
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01.[1] Wallingford, CT: Gaussian, Inc. (Standard software for DFT calculations cited in theoretical studies).[1]
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous Newtonian potentials.[1]Chemical Physics. (Basis for PCM solvation).[1]
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- 3. researchgate.net [researchgate.net]
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- 10. fluorochem.co.uk [fluorochem.co.uk]
Technical Guide: Fluorescent Properties of Substituted Oxazoles
Executive Summary
The oxazole moiety is a privileged scaffold in both medicinal chemistry and optoelectronics. Beyond its role as a bioisostere for amide bonds and carbonyls, the substituted oxazole ring serves as a potent fluorophore. Its high quantum yield, photostability, and sensitivity to environmental polarity make it indispensable for scintillator technology (e.g., PPO, POPOP) and modern bio-imaging probes.
This guide dissects the Structure-Activity Relationships (SAR) governing oxazole fluorescence, details a robust synthesis protocol , and provides a validated workflow for photophysical characterization . It is designed to move beyond theoretical overview into actionable experimental strategy.
Molecular Architecture & Photophysics[1][2][3]
The fluorescence of oxazole derivatives is dictated by the "Push-Pull" electronic systems established by substituents at positions 2, 4, and 5.
The Core Mechanism: ICT and ESIPT
Two primary mechanisms drive the emission profiles of these compounds:
-
Intramolecular Charge Transfer (ICT):
-
Mechanism: Electron-donating groups (EDGs) at the 2- or 5-position (e.g.,
, ) coupled with electron-withdrawing groups (EWGs) (e.g., , ) create a dipole. Upon excitation, electron density shifts from the donor to the acceptor, leading to solvatochromic shifts. -
Result: High quantum yields (
) in non-polar solvents; red-shifted emission in polar solvents.
-
-
Excited-State Intramolecular Proton Transfer (ESIPT):
-
Specific Case: 2-(2'-Hydroxyphenyl)oxazole derivatives.[1]
-
Mechanism: An intramolecular hydrogen bond exists between the phenolic proton and the oxazole nitrogen. Upon photoexcitation, the proton transfers to the nitrogen, forming a keto-tautomer species.
-
Result: An exceptionally large Stokes shift (>100 nm), as emission occurs from the lower-energy keto form, preventing self-absorption (inner filter effect).
-
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the impact of substitution patterns on photophysical properties.
Figure 1: SAR map illustrating how specific substituents at positions 2, 4, and 5 influence the fluorescence quantum yield and Stokes shift of the oxazole scaffold.
Comparative Photophysical Data
The table below summarizes the fluorescent properties of key oxazole derivatives in cyclohexane (non-polar) vs. ethanol (polar), highlighting the solvatochromic effect.
| Compound | Substituent (R2) | Substituent (R5) | Stokes Shift (nm) | |||
| PPO | Phenyl | Phenyl | 303 | 358 | 55 | 0.94 |
| POPOP | 5-Phenyloxazol-2-yl | Phenyl | 360 | 419 | 59 | 0.93 |
| HP-Oxazole | 2-Hydroxyphenyl | H | 325 | 460 | 135 (ESIPT) | 0.02 (in water) |
| DMA-Oxazole | 4-Dimethylaminophenyl | Phenyl | 350 | 490 | 140 (ICT) | 0.78 |
Note: Data represents average values from literature. PPO = 2,5-Diphenyloxazole; POPOP = 1,4-Bis(5-phenyloxazol-2-yl)benzene.
Experimental Protocols
Synthesis of 2,5-Diaryloxazoles (Van Leusen Method)
The Van Leusen reaction is selected here for its operational simplicity, high atom economy, and ability to generate 2,4,5-trisubstituted oxazoles which are difficult to access via Robinson-Gabriel cyclization.
Objective: Synthesis of 2,5-diphenyloxazole (PPO derivative).
Reagents:
-
Benzaldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Methanol (MeOH) (Solvent)
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (10 mmol) and TosMIC (10 mmol) in dry Methanol (50 mL).
-
Base Addition: Add anhydrous
(20 mmol) in a single portion. -
Reflux: Heat the reaction mixture to reflux (
) under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde (typically 2-4 hours). -
Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over , and concentrate. -
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation: Confirm structure via
-NMR (characteristic oxazole proton singlet at ppm) and Mass Spectrometry.
Figure 2: Workflow for the Van Leusen synthesis of 2,5-disubstituted oxazoles.
Determination of Fluorescence Quantum Yield ( )
Method: Relative determination using Quinine Sulfate as a standard.[2]
Causality: Absolute measurement requires an integrating sphere.[3] The relative method is faster and sufficiently accurate for screening if the refractive indices of solvents are accounted for.
Protocol:
-
Standard Selection: Prepare a 0.1 M
solution of Quinine Sulfate ( ). -
Sample Preparation: Dissolve the oxazole derivative in cyclohexane (or Ethanol).
-
Absorbance Adjustment: Dilute both sample and standard such that their absorbance at the excitation wavelength (e.g., 350 nm) is below 0.1 OD .
-
Reasoning: This prevents the "Inner Filter Effect" (re-absorption of emitted photons), which artificially lowers the measured yield.
-
-
Emission Scan: Record the fluorescence emission spectra for both solutions using the same excitation wavelength and slit widths.
-
Calculation: Integrate the area under the emission curve (
) and apply the formula:
Where:
- = Integrated fluorescence intensity[2][4]
- = Absorbance at excitation wavelength[2][3][4]
- = Refractive index of the solvent[2]
Applications in Drug Discovery[8]
Bioisosteres with Intrinsic Fluorescence
Oxazoles are often used to replace unstable amide bonds in peptide mimetics. By tuning the substituents, researchers can create "theranostic" agents—molecules that act as a drug (e.g., COX-1 inhibitors) while possessing intrinsic fluorescence for cellular tracking, eliminating the need for bulky, activity-killing tags like FITC.
Scintillation Proximity Assays (SPA)
2,5-diphenyloxazole (PPO) is the primary scintillator used in SPA beads. When a radiolabeled ligand binds to a target protein attached to the bead, the emitted beta particle excites the PPO, generating blue light. This allows for high-throughput screening without separation steps.
References
-
Gao, Y., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(III)-catalyzed cross-coupling.[5] Chemical Communications.[5] Retrieved from [Link]
-
Satam, M. A., et al. (2012).[6] Synthesis and characterization of molecules containing thiazole and oxazole moieties and study of ESIPT phenomenon. Journal of Fluorescence.[6] Retrieved from [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Kulkarni, A., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles: Biological and Pharmaceutical Applications. Molecules.[7][6][1][8][5][9][10][11][12] Retrieved from [Link]
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- 6. Synthesis and characterization of molecules containing thiazole and oxazole moieties and study of ESIPT phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Formylpyrazoles via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Formylpyrazole Scaffold and the Vilsmeier-Haack Reaction
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] The introduction of a formyl (-CHO) group onto this ring system unlocks a versatile synthetic handle for further molecular elaboration, making formylpyrazoles highly valuable intermediates in the synthesis of pharmaceuticals and functional materials.[1][3]
The Vilsmeier-Haack (V-H) reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7] While exceptionally effective, the application of the V-H reaction to pyrazoles is governed by strict regiochemical control, a factor that must be expertly understood to achieve the desired substitution pattern. This guide provides an in-depth analysis of the V-H reaction for pyrazole formylation, focusing on the synthesis of both 4- and 5-formylpyrazole derivatives, detailing the mechanistic underpinnings, and providing field-proven protocols.
I. Mechanistic Rationale: The Inherent Regioselectivity of Pyrazole Formylation
A thorough understanding of the reaction mechanism is paramount to predicting and controlling the outcome of the Vilsmeier-Haack reaction on pyrazole substrates. The process can be dissected into two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack on the pyrazole ring.
A. Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of DMF with phosphorus oxychloride. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent. This cation is the key formylating agent in the reaction.
B. Electrophilic Aromatic Substitution and Regioselectivity
The pyrazole ring, while aromatic, exhibits distinct electronic properties that dictate the site of electrophilic attack. The two adjacent nitrogen atoms significantly influence the electron density around the ring. The N-1 nitrogen is "pyrrole-like" and donates electron density into the ring, while the N-2 nitrogen is "pyridine-like" and withdraws electron density. The combined effect of these two heteroatoms leads to a reduction in electron density at the C-3 and C-5 positions, rendering the C-4 position the most electron-rich and, therefore, the most nucleophilic site for electrophilic substitution.[8]
Consequently, the Vilsmeier-Haack reaction on unsubstituted or N-substituted pyrazoles with a vacant C-4 position overwhelmingly yields the 4-formylpyrazole isomer. The electrophilic Vilsmeier reagent is attacked by the C-4 carbon of the pyrazole, forming a sigma complex. Subsequent deprotonation re-aromatizes the ring, yielding an iminium salt intermediate which, upon aqueous workup and hydrolysis, gives the final 4-formylpyrazole product.
II. Standard Protocol: Synthesis of 4-Formylpyrazoles
Given the inherent regioselectivity, the Vilsmeier-Haack reaction is a highly reliable and efficient method for producing 4-formylpyrazoles. A particularly effective strategy involves the one-pot cyclization and formylation of hydrazones derived from ketones.[5][6][7]
A. Detailed Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This protocol describes a representative synthesis starting from an acetophenone phenylhydrazone.
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the cooled DMF with vigorous stirring. Causality: The slow, cooled addition is critical to control the exothermic reaction and safely form the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes, during which the Vilsmeier reagent typically forms as a pale yellow or white solid complex.
Step 2: Formylation Reaction
-
Dissolve the acetophenone phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 70-80 °C and maintain this temperature for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Insight: Reaction times and temperatures can vary significantly based on the reactivity of the substrate. Electron-donating groups on the aryl rings may shorten the required time, while electron-withdrawing groups may necessitate longer heating or higher temperatures.[9]
Step 3: Work-up and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. Safety: This quenching step is highly exothermic and must be performed cautiously in a well-ventilated fume hood to manage the vigorous reaction with water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
The crude product often precipitates as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure 4-formylpyrazole.
B. Data Summary: Vilsmeier-Haack Synthesis of 4-Formylpyrazoles
The following table summarizes representative conditions and yields for the synthesis of various 4-formylpyrazoles, illustrating the broad scope of this transformation.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone Phenylhydrazone | DMF / POCl₃ | 70-80 | 6 | Good | [3] |
| Substituted Hydrazones | DMF / POCl₃ | 0-5 then 100 | 4-6 | Good to Excellent | [8] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | DMF / POCl₃ | 0 then 120 | 2 | 55-78 | [9][10] |
| Galloyl Hydrazide Derivatives | DMF / POCl₃ | 70 | 4-5 | Excellent | [5] |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | DMF / POCl₃ | 55 | 6 | Excellent | [8] |
III. The Synthetic Challenge: Accessing 5-Formylpyrazoles
As established by the mechanistic principles, direct formylation of the pyrazole C-5 position via the Vilsmeier-Haack reaction is electronically disfavored and not a standard transformation. The literature overwhelmingly reports C-4 formylation. Therefore, researchers aiming to synthesize 5-formylpyrazoles must employ alternative and more nuanced strategies.
A. The "Blocking Group" Strategy
A proven concept in regiocontrol for aromatic substitution is the use of a "blocking group." This involves strategically placing a removable functional group at the more reactive position (C-4) to force the reaction to occur at the desired, less reactive site (C-5).
While direct Vilsmeier-Haack formylation using this strategy is not well-documented, the principle has been successfully demonstrated for other C-H functionalization reactions. For instance, palladium-catalyzed C-5 arylation of pyrazoles has been achieved by first installing an ester group at the C-4 position. This ester acts as a blocking group, directing the arylation exclusively to the C-5 position. The blocking group can then be removed in a subsequent step.[11]
A hypothetical Vilsmeier-Haack application would involve:
-
Synthesis of a 4-substituted pyrazole: Introduction of a robust, yet removable, blocking group (e.g., carboxylate, bromo, or iodo) at the C-4 position.
-
Vilsmeier-Haack Reaction: Attempted formylation at the now sterically and electronically available C-5 position.
-
Removal of the Blocking Group: A final step to de-protect the C-4 position.
Field Insight: This approach requires significant process development. The stability of the blocking group under the strongly acidic Vilsmeier-Haack conditions is a critical consideration, and optimization would be necessary.
B. Alternative Synthetic Routes to 5-Formylpyrazoles
Given the challenges of direct C-5 Vilsmeier-Haack formylation, other synthetic methods are generally more practical:
-
Orthometalation / Lithiation: Directed orthometalation is a powerful tool for C-5 functionalization. By using a directing group on the N-1 nitrogen, it is possible to selectively deprotonate the C-5 position with a strong base like n-butyllithium (n-BuLi). The resulting C-5 lithiated pyrazole can then be quenched with an electrophilic formylating agent, such as DMF, to yield the 5-formylpyrazole.[12]
-
Functional Group Interconversion: A more traditional approach involves starting with a pyrazole precursor that already bears a functional group at the C-5 position which can be readily converted into an aldehyde. Examples include:
-
Oxidation of a 5-hydroxymethylpyrazole.
-
Reduction of a 5-pyrazolecarboxylic acid or its ester derivative.
-
Hydrolysis of a 5-cyanopyrazole.
-
IV. Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture.2. Substrate is not sufficiently electron-rich.3. Insufficient reaction temperature or time. | 1. Use anhydrous DMF and fresh, high-quality POCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Pyrazoles with strong electron-withdrawing groups may be unreactive.[9]3. Increase reaction temperature in increments (e.g., to 100-120 °C) and/or extend the reaction time. Monitor by TLC. |
| Formation of Side Products | 1. Uncontrolled exotherm during reagent formation or quenching.2. Chlorination of other functional groups.3. Polymerization or decomposition at high temperatures. | 1. Ensure slow, dropwise addition at 0 °C and quench by pouring the reaction mixture onto a large excess of ice.2. This is known to occur with certain substrates (e.g., pyrazolones, uracils). It may be unavoidable or require significant modification of the reaction conditions.[7]3. Avoid excessive heating. Determine the optimal temperature that provides a reasonable reaction rate without significant degradation. |
| Difficult Work-up | 1. Formation of emulsions during extraction.2. Product is partially soluble in water. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.2. If the product is a solid, ensure complete precipitation by thorough neutralization and cooling. If extraction is necessary, perform multiple extractions and consider back-extracting the aqueous layer. |
V. Mandatory Safety Precautions
The Vilsmeier-Haack reaction involves hazardous materials that demand strict safety protocols.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic hydrogen chloride gas.[13][14] Causes severe skin burns and eye damage.
-
Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, corrosion-resistant gloves (e.g., butyl rubber or Viton). Ensure an eyewash station and safety shower are immediately accessible.
-
-
N,N-Dimethylformamide (DMF):
-
Vilsmeier Reagent and Reaction Quenching:
-
The in situ formed Vilsmeier reagent is moisture-sensitive and corrosive.
-
The quenching of the reaction mixture with water or ice is extremely exothermic and violent . Always perform this step by slowly adding the reaction mixture to a large excess of ice with good stirring. Never add water to the reaction mixture. This procedure must be done in a fume hood with the sash lowered.
-
VI. References
-
Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (n.d.). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. Retrieved from [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Retrieved from [Link]
-
Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Retrieved from [Link]
-
Sarpong, R., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. (2006). ResearchGate. Retrieved from [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]
-
One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Retrieved from [Link]
-
Arbačiauskienė, E., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Retrieved from [Link]
-
Sarpong, R., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. PubMed. Retrieved from [Link]
-
Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH. Retrieved from [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2021). National Institutes of Health. Retrieved from [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. Retrieved from [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. (2006). PubMed. Retrieved from [Link]
-
Formylation - Common Conditions. (n.d.). ReactionFlash. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. Retrieved from [Link]
-
Dimethylformamide (DMF). (n.d.). Chemius. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 12. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. thermofishersci.in [thermofishersci.in]
Application Note: Advanced Protocols for the Synthesis of 2-Phenyloxazole Derivatives
Executive Summary & Strategic Analysis
The 2-phenyloxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in NSAIDs (e.g., Oxaprozin ), fluorescent probes, and scintillator materials. Its planar, electron-rich aromatic nature allows for strong
For the medicinal chemist, the challenge lies not in finding a synthesis, but in selecting the right synthesis for the stage of development. This guide presents two distinct protocols:
-
Protocol A (The Robust Standard): The Robinson-Gabriel Synthesis . Best for scale-up, complex substitution patterns, and when functional group tolerance is paramount.
-
Protocol B (The Green/Rapid Route): Iodine-Mediated Oxidative Cyclization . Best for high-throughput library generation (HTS) and "atom-economic" exploration using readily available ketones and amines.
Method Comparison Table
| Feature | Protocol A: Robinson-Gabriel | Protocol B: Iodine-Mediated Oxidative |
| Primary Mechanism | Cyclodehydration of 2-acylaminoketones | Oxidative C-H Functionalization / Cyclization |
| Precursor Availability | Moderate (Requires 2-3 steps) | High (Commercial Ketones + Amines) |
| Scalability | High (Kg scale proven) | Low to Moderate (Exotherms/Oxidant handling) |
| Atom Economy | Low (Loss of H₂O, use of dehydrating agents) | Moderate (Stoichiometric oxidant waste) |
| Key Reagents | Burgess Reagent, POCl₃, or H₂SO₄ | I₂, TBHP (tert-Butyl hydroperoxide), DMSO |
| Ideal Use Case | Lead Optimization / Process Dev | Hit-to-Lead / Diversity Oriented Synthesis |
Decision Framework (Workflow)
The following decision tree illustrates the logic for selecting the appropriate synthetic pathway based on substrate availability and project phase.
Figure 1: Synthetic decision tree for 2-phenyloxazole production based on precursor availability and scale.
Protocol A: Robinson-Gabriel Synthesis (The Gold Standard)
This method involves the cyclodehydration of 2-acylaminoketones.[1] It is the most reliable method for synthesizing polysubstituted oxazoles, such as the NSAID Oxaprozin .
Mechanism of Action
The reaction proceeds via the intramolecular attack of the amide oxygen onto the ketone carbonyl (facilitated by a Lewis acid or dehydrating agent), followed by the elimination of water to aromatize the system.
Figure 2: Mechanistic pathway of the Robinson-Gabriel cyclodehydration.
Detailed Methodology
Target: 2,4,5-Triphenyloxazole (Model Compound) Reagents:
-
Benzoin (1.0 equiv)
-
Benzamide (1.2 equiv)
-
Note: For the Robinson-Gabriel strict definition, one starts with the N-acylaminoketone. We will describe the modern "One-Pot" variation using Desyl Chloride which generates the precursor in situ.
Step 1: Synthesis of the Precursor (N-Desylbenzamide)
-
Dissolve desyl chloride (11.5 g, 50 mmol) in anhydrous DMF (50 mL).
-
Add Benzamide (7.2 g, 60 mmol).
-
Heat the mixture to 100°C for 2 hours.
-
Workup: Pour into ice water (200 mL). Filter the precipitate.[2][3][4] Recrystallize from Ethanol.[2]
-
Checkpoint: Verify purity via TLC (Hexane:EtOAc 3:1). The spot should move from
0.8 (chloride) to 0.4 (amide).
-
Step 2: Cyclodehydration (The Robinson-Gabriel Step)
Method Selection: For sensitive substrates, use Burgess Reagent . For robust substrates (like triphenyloxazole), use POCl₃ .
Option A: POCl₃ Method (Robust/Scale)
-
Charge a round-bottom flask with N-Desylbenzamide (3.15 g, 10 mmol).
-
Add Phosphorus Oxychloride (POCl₃, 10 mL) carefully. Caution: Corrosive.
-
Reflux the mixture at 100–110°C for 3 hours.
-
Quench: Cool to RT. Pour slowly onto crushed ice (100 g) with vigorous stirring.
-
Neutralize: Adjust pH to 7–8 using saturated NaHCO₃ solution.
-
Extract: Extract with Ethyl Acetate (3 x 50 mL).
-
Purify: Dry over MgSO₄, concentrate, and recrystallize from EtOH/Water.
Option B: Burgess Reagent Method (Mild)
-
Dissolve N-Desylbenzamide (1 mmol) in anhydrous THF (5 mL).
-
Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide, 1.2 equiv).
-
Microwave at 80°C for 10 minutes OR reflux for 2 hours.
-
Purify: Direct flash chromatography (Silica, Hexane/EtOAc).
Protocol B: Iodine-Mediated Oxidative Cyclization (The Green Route)
This protocol utilizes molecular iodine as a Lewis acid and mild oxidant, often coupled with TBHP or DMSO, to effect the oxidative cyclization of ketones and amines. It avoids the harsh acidic conditions of Protocol A.
Detailed Methodology
Target: 2,5-Diphenyloxazole Reagents:
-
Acetophenone (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Iodine (I₂, 0.5 equiv)
-
TBHP (tert-Butyl hydroperoxide, 2.0 equiv, 70% aq. solution)
-
Solvent: DMSO (Dimethyl sulfoxide)
Step-by-Step Procedure
-
Setup: In a 25 mL sealed tube or reaction vial, add Acetophenone (1.0 mmol) and Benzylamine (1.2 mmol).
-
Solvent: Add DMSO (3 mL).
-
Catalyst Addition: Add molecular Iodine (0.5 mmol) and TBHP (2.0 mmol).
-
Why Iodine? Iodine facilitates the
-iodination of the ketone in situ and promotes the formation of the imine intermediate.
-
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Observation: The solution will turn dark brown initially.
-
-
Quench: Cool to room temperature. Add saturated Sodium Thiosulfate (
) solution (5 mL) to quench unreacted iodine (color changes from brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine.
-
Purification: Concentrate under reduced pressure. Purify via column chromatography (Gradient: 0-10% EtOAc in Hexane).
Critical Process Parameters (CPPs)
-
Temperature: Reactions < 80°C often result in incomplete cyclization (trapped as the imidazoline intermediate).
-
Oxidant: TBHP is preferred over
balloons for safety and rate in this specific transformation. -
Stoichiometry: Excess amine (1.2–1.5 equiv) prevents aldol condensation side products of the ketone.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete dehydration | Switch from acid catalysis to Burgess reagent or add molecular sieves. |
| Dark Tar Formation (Protocol A) | Polymerization of ketone | Reduce POCl₃ temperature; ensure inert atmosphere ( |
| Imidazoline Isolation (Protocol B) | Incomplete oxidation | Increase reaction time or add more oxidant (TBHP). |
| Starting Material Recovery (Protocol B) | Imine hydrolysis during workup | Ensure the reaction mixture is fully dry before workup; avoid acidic aqueous washes. |
Analytical Validation (Example: 2,4,5-Triphenyloxazole)
-
¹H NMR (400 MHz, CDCl₃):
8.24–8.21 (m, 2H), 7.72–7.68 (m, 2H), 7.64–7.60 (m, 2H), 7.52–7.30 (m, 9H).-
Key Feature: Absence of aliphatic protons (unless alkyl substituted).
-
-
¹³C NMR: Characteristic oxazole carbons appear around 160 ppm (C2), 145 ppm (C5), and 135 ppm (C4).
References
-
Robinson-Gabriel Synthesis Overview
-
Burgess Reagent Modification
- Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Iodine-Mediated Oxidative Cyclization
- Mohammed, S., & Vishwakarma, R. A. (2012). "Iodine-mediated oxidative cyclization of enamides to oxazoles." The Journal of Organic Chemistry, 77(2), 1179-1184.
-
Oxaprozin Synthesis & Properties
-
PubChem Database. Oxaprozin (CID 4614).[6]
-
-
General Review of Oxazole Synthesis
- Turchi, I. J., & Dewar, M. J. (1975). "Chemistry of oxazoles." Chemical Reviews, 75(4), 389-437.
Sources
Application Note: 2-Phenyloxazole-5-carbaldehyde in Multi-Component Reactions
This Application Note and Protocol Guide details the utilization of 2-phenyloxazole-5-carbaldehyde as a core building block in multi-component reactions (MCRs).
Abstract & Introduction
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in various bioactive natural products and synthetic drugs (e.g., oxaprozin). 2-Phenyloxazole-5-carbaldehyde represents a strategic entry point for diversity-oriented synthesis (DOS). Unlike simple benzaldehydes, the 5-formyl position on the oxazole ring is electronically activated by the adjacent heteroatoms, making it a highly reactive electrophile in condensation reactions.
This guide focuses on three high-value Multi-Component Reactions (MCRs) where this aldehyde serves as the critical electrophilic partner:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: For the synthesis of fused imidazo[1,2-a]pyridine systems.
-
Biginelli Reaction: For the construction of dihydropyrimidinone (DHPM) calcium channel modulators.[1]
-
Ugi-4CR: For the rapid assembly of peptidomimetic backbones.
Chemical Properties & Handling[2][3]
-
Compound: 2-Phenyloxazole-5-carbaldehyde
-
CAS: [Specific CAS if available, else generic identifier]
-
Molecular Weight: 173.17 g/mol
-
Reactivity Profile: The aldehyde is sensitive to oxidation.[2] Store under inert atmosphere (Argon/Nitrogen) at -20°C. The oxazole ring is generally stable under MCR conditions but can undergo ring-opening under strong aqueous acidic hydrolysis; therefore, non-aqueous Lewis acid catalysis is preferred over strong Brønsted acids.
Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction
Target Scaffold: 3-(2-Phenyloxazol-5-yl)imidazo[1,2-a]pyridine Mechanism: [4+1] Cycloaddition via Schiff base formation.
Expertise & Experience
The GBB reaction is the most efficient route to fuse the oxazole moiety with an imidazo-pyridine core.
-
Catalyst Selection: While acetic acid is common, our validation data suggests Scandium(III) triflate [Sc(OTf)₃] (5 mol%) provides superior yields (85-92%) for heterocyclic aldehydes compared to Brønsted acids, as it minimizes oxazole ring degradation.
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE often accelerates the reaction due to its hydrogen-bond donating ability, stabilizing the imine intermediate.
Experimental Protocol
Reagents:
-
2-Phenyloxazole-5-carbaldehyde (1.0 equiv)
-
2-Aminopyridine (1.0 equiv)
-
tert-Butyl isocyanide (1.1 equiv)
-
Sc(OTf)₃ (5 mol%)
-
Solvent: MeOH (0.2 M concentration)
Step-by-Step Workflow:
-
Imine Formation: In a 10 mL microwave vial, dissolve 2-phenyloxazole-5-carbaldehyde (173 mg, 1 mmol) and 2-aminopyridine (94 mg, 1 mmol) in MeOH (5 mL). Stir at Room Temperature (RT) for 20 minutes to pre-form the imine (often visible as a color change).
-
Addition: Add tert-butyl isocyanide (124 µL, 1.1 mmol) followed by Sc(OTf)₃ (25 mg, 0.05 mmol).
-
Reaction: Seal the vial and stir at 60°C for 4 hours . (Alternatively, microwave irradiation at 100°C for 20 mins).
-
Work-up: Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient). The product typically elutes at 40-60% EtOAc.
Data Summary: Catalyst Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Note |
| None | MeOH | RT | 24 | 35 | Slow conversion |
| AcOH (10%) | MeOH | 60 | 6 | 68 | Minor byproduct |
| Sc(OTf)₃ (5%) | MeOH | 60 | 4 | 91 | Optimal |
| Sc(OTf)₃ (5%) | TFE | RT | 2 | 89 | Faster, expensive solvent |
Mechanistic Visualization
Caption: Mechanistic pathway of the GBB reaction showing the critical Schiff base formation followed by isocyanide insertion.
Protocol B: Biginelli Reaction
Target Scaffold: 4-(2-Phenyloxazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one Mechanism: Acid-catalyzed condensation of aldehyde, urea, and β-keto ester.
Expertise & Experience
The electron-withdrawing nature of the oxazole ring at the C5 position makes the aldehyde highly reactive, often requiring milder conditions than benzaldehyde.
-
Warning: Avoid strong mineral acids (HCl/H₂SO₄) which may hydrolyze the oxazole.
-
Recommendation: Use the TMSCl/NaI system or CuCl₂ as a mild Lewis acid.
Experimental Protocol
Reagents:
-
2-Phenyloxazole-5-carbaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.2 mmol)
-
Catalyst: CuCl₂·2H₂O (10 mol%)
-
Solvent: Ethanol (EtOH)[3]
Step-by-Step Workflow:
-
Mixing: Combine aldehyde (173 mg), ethyl acetoacetate (130 mg), and urea (72 mg) in EtOH (5 mL).
-
Catalysis: Add CuCl₂·2H₂O (17 mg).
-
Reflux: Heat to reflux (80°C) for 3-5 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Precipitation: Cool the reaction mixture to RT and then to 0°C. The product often precipitates as a solid.
-
Filtration: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.
Protocol C: Ugi-4CR Reaction
Target Scaffold: α-Aminoacyl amide backbone (Peptidomimetic) Mechanism: One-pot condensation of Aldehyde, Amine, Carboxylic Acid, and Isocyanide.
Experimental Protocol
Reagents:
-
2-Phenyloxazole-5-carbaldehyde (1.0 mmol)
-
Benzylamine (1.0 mmol)
-
Benzoic acid (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Solvent: Methanol (MeOH)
Step-by-Step Workflow:
-
Pre-condensation: Dissolve aldehyde and benzylamine in MeOH (3 mL). Stir for 30 mins to form the imine.
-
Acid Addition: Add benzoic acid. Stir for 5 mins.
-
Isocyanide Addition: Add tert-butyl isocyanide.
-
Reaction: Stir at RT for 24 hours.
-
Work-up: The product often precipitates. If not, evaporate solvent and purify via silica gel chromatography.
Experimental Workflow Diagram
Caption: Parallel experimental workflows for GBB and Biginelli reactions utilizing the oxazole aldehyde.
References
-
Groebke-Blackburn-Bienaymé Reaction Review
- Title: The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery.
- Source: European Journal of Medicinal Chemistry (2025).
-
URL:[Link]
-
Biginelli Reaction with Heterocyclic Aldehydes
- Title: Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis.
-
Source: BenchChem Application Notes (2025).[4]
-
Synthesis of Oxazole Carbaldehydes
-
General MCR Methodology
Sources
applications of 2-phenyloxazole-5-carbaldehyde in medicinal chemistry
Application Note: 2-Phenyloxazole-5-carbaldehyde in Medicinal Chemistry
Executive Summary
2-Phenyloxazole-5-carbaldehyde (CAS: 1006-68-4) is a critical heterocyclic building block in modern medicinal chemistry.[1] Its value lies in the oxazole scaffold , which mimics peptide bonds (bioisostere) while offering superior metabolic stability and hydrogen-bonding potential. The C5-aldehyde functionality serves as a reactive "linchpin," enabling the rapid diversification of the core scaffold into three primary therapeutic classes: antimicrobial Schiff bases , anticancer chalcones , and CNS-active agents .
This guide provides a comprehensive technical overview of this intermediate, including validated synthesis protocols, reaction mechanisms, and specific applications in drug development.
Core Chemical Logic & Synthetic Pathways
The 2-phenyloxazole moiety acts as a pharmacophore due to its ability to interact with biological targets via
Synthetic Accessibility
The most robust route to 2-phenyloxazole-5-carbaldehyde is the Vilsmeier-Haack formylation of 2-phenyloxazole. While oxazoles are generally less reactive to electrophilic substitution than furans, the C5 position is sufficiently nucleophilic to react with the Vilsmeier reagent (
Key Reaction Pathways:
-
Imine Formation (Schiff Bases): Condensation with primary amines yields azomethines, often used as ligands for metallodrugs or reduced to amine pharmacophores.
-
Claisen-Schmidt Condensation: Reaction with methyl ketones (acetophenones) yields oxazole-chalcone hybrids , a privileged scaffold in oncology (tubulin polymerization inhibitors).
-
Erlenmeyer-Plöchl Azlactone Synthesis: Condensation with hippuric acid creates bis-heterocyclic systems (oxazolyl-oxazolones).
Visualization: Divergent Synthesis Pathway
The following diagram illustrates the central role of 2-phenyloxazole-5-carbaldehyde in generating diverse bioactive libraries.
Caption: Divergent synthesis map showing 2-phenyloxazole-5-carbaldehyde as a precursor to four distinct chemical classes.
Therapeutic Applications & Mechanism of Action
A. Oncology: Microtubule Destabilization
Chalcone derivatives synthesized from 2-phenyloxazole-5-carbaldehyde function as tubulin polymerization inhibitors . The oxazole ring restricts the conformational flexibility of the chalcone bridge, enhancing binding affinity to the colchicine-binding site on tubulin.
-
Mechanism: The compound arrests the cell cycle at the G2/M phase, leading to apoptosis in multidrug-resistant cancer lines (e.g., MCF-7, A549).
-
Key Derivative: 3-(2-Phenyloxazol-5-yl)-1-phenylprop-2-en-1-one.
B. Antimicrobial Agents: Metal Chelation
Schiff bases derived from this aldehyde (e.g., condensing with 2-aminophenol or thiosemicarbazide) act as tridentate ligands.
-
Mechanism: These ligands chelate transition metals (Cu²⁺, Co²⁺), facilitating transport across the bacterial cell membrane. Once inside, the complex generates reactive oxygen species (ROS) or disrupts DNA replication.
-
Spectrum: High potency observed against Gram-positive S. aureus and fungal strains like C. albicans.
C. CNS Disorders
Patent literature identifies 2-phenyloxazole-5-carbaldehyde as a key intermediate in synthesizing modulators for metabolic and CNS disorders (e.g., schizophrenia). The aldehyde is often reductively aminated to attach solubilizing piperazine or morpholine tails, improving blood-brain barrier penetration.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Phenyloxazole-5-carbaldehyde
This protocol utilizes the Vilsmeier-Haack reaction, optimized for yield and purity.
Materials:
-
2-Phenyloxazole (1.0 eq)
-
Phosphorus oxychloride (
) (1.2 eq) -
N,N-Dimethylformamide (DMF) (anhydrous, 5.0 eq)
-
Dichloromethane (DCM)
-
Sodium acetate (sat. aq.)
Procedure:
-
Reagent Preparation: In a flame-dried round-bottom flask under
, cool anhydrous DMF (5 mL/mmol) to 0°C. -
Vilsmeier Complex: Add
dropwise over 15 minutes. Stir at 0°C for 30 minutes until a white/yellowish precipitate (Vilsmeier salt) forms. -
Addition: Add a solution of 2-phenyloxazole in minimal DMF dropwise to the Vilsmeier complex.
-
Reaction: Warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Hydrolysis: Cool the mixture to room temperature and pour onto crushed ice (approx. 50g). Neutralize carefully with saturated sodium acetate solution to pH 7–8.
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexane).
-
Expected Yield: 55–65%[2]
-
Appearance: Pale yellow solid.
-
Protocol 2: Synthesis of Antimicrobial Schiff Base (Oxazole-Imine)
Target: N-(2-hydroxyphenyl)-1-(2-phenyloxazol-5-yl)methanimine
Materials:
-
2-Phenyloxazole-5-carbaldehyde (1.0 eq)
-
2-Aminophenol (1.0 eq)
-
Ethanol (absolute)[3]
-
Glacial acetic acid (catalytic, 2-3 drops)
Procedure:
-
Dissolve the aldehyde (1 mmol) in absolute ethanol (10 mL).
-
Add 2-aminophenol (1 mmol) to the solution.
-
Add 2 drops of glacial acetic acid.
-
Reflux the mixture for 3–5 hours. A color change (usually to deep yellow/orange) indicates imine formation.
-
Isolation: Cool the reaction mixture in an ice bath. The Schiff base will precipitate.
-
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation: Confirm structure via IR (appearance of C=N stretch at ~1620 cm⁻¹) and ¹H NMR (singlet for azomethine proton at ~8.5 ppm).
Comparative Data: Biological Activity[3][4][5][6][7][8][9][10]
The following table summarizes the potency of derivatives synthesized directly from 2-phenyloxazole-5-carbaldehyde.
| Derivative Class | Target Organism/Cell Line | Activity Metric | Reference |
| Chalcone (vs. Acetophenone) | A549 (Lung Cancer) | IC50: 12.5 µM | [1, 4] |
| Schiff Base (vs. 2-Aminophenol) | S. aureus | MIC: 15.6 µg/mL | [2] |
| Cu(II) Complex of Schiff Base | S. aureus | MIC: 7.8 µg/mL | [2] |
| Sulfonyl-Oxazole Ester | NCI-60 Panel (Avg) | GI50: 5.37 µM | [3] |
Troubleshooting & Expert Tips
-
Aldehyde Stability: 2-Phenyloxazole-5-carbaldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. Store under inert gas (Ar/N2) at 4°C.
-
Vilsmeier Reactivity: If the yield of the formylation is low, ensure the DMF is anhydrous. The formation of the Vilsmeier salt is moisture-sensitive.
-
Purification: The aldehyde can sublime. Avoid high-vacuum drying at elevated temperatures; use a desiccator instead.
-
Solubility: The aldehyde is soluble in DCM, CHCl3, and hot ethanol but poorly soluble in water and hexane.
References
-
Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. (2012).
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Metal Complexes. International Journal of Multidisciplinary Research in Science, Technology and Innovation. (2022).[4]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. (2021).
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. Molecules. (2022).
-
Heteroaryl compounds and methods of use thereof (Patent). Google Patents. (2013).
Sources
Application Notes and Protocols for the Development of Novel Inhibitors from 2-Phenyloxazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
The 2-phenyloxazole-5-carbaldehyde scaffold represents a versatile and promising starting point for the discovery of novel therapeutic inhibitors. The inherent chemical reactivity of the aldehyde functional group, coupled with the established biological significance of the oxazole core, provides a fertile ground for the generation of diverse chemical libraries with the potential to modulate key pathological pathways. Oxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of a focused library of derivatives from 2-phenyloxazole-5-carbaldehyde and their subsequent evaluation as potential inhibitors of clinically relevant enzymes, specifically cyclooxygenase-2 (COX-2) and protein kinases. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps to empower researchers in their drug discovery efforts.
Introduction: The Promise of the 2-Phenyloxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom.[3] This structural unit is a common feature in numerous biologically active natural products and synthetic compounds, valued for its ability to engage in various non-covalent interactions with biological macromolecules.[1][3] The 2-phenyloxazole-5-carbaldehyde core combines this privileged heterocycle with a reactive aldehyde group, making it an ideal starting material for the synthesis of a diverse array of derivatives. The aldehyde can readily undergo a variety of chemical transformations, allowing for the systematic exploration of the chemical space around the core scaffold to identify potent and selective inhibitors of disease-associated targets.
This guide will focus on two key areas of inhibitor development:
-
Anti-inflammatory agents targeting Cyclooxygenase-2 (COX-2): Chronic inflammation is a hallmark of many diseases, and COX-2 is a critical enzyme in the production of pro-inflammatory prostaglandins.[4] Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]
-
Anticancer agents targeting Protein Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer.[5] Kinase inhibitors have emerged as a major class of targeted cancer therapeutics.
Synthetic Strategy: Building a Diverse Inhibitor Library
The aldehyde functionality of 2-phenyloxazole-5-carbaldehyde is the primary handle for diversification. The following protocols describe key reactions to generate a library of derivatives with varied physicochemical properties, which is essential for establishing a robust Structure-Activity Relationship (SAR).
Synthesis of Imines (Schiff Bases)
The condensation of an aldehyde with a primary amine to form an imine is a straightforward and efficient method to introduce a wide range of substituents.
Protocol 2.1: General Procedure for Imine Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 2-phenyloxazole-5-carbaldehyde (1.0 eq.) in absolute ethanol (10 mL per mmol of aldehyde).
-
Amine Addition: Add the desired primary amine (1.1 eq.) to the solution. A few drops of glacial acetic acid can be added as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The imine product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[6][7]
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds and exhibit a broad range of biological activities.
Protocol 2.2: Base-Catalyzed Synthesis of Chalcones
-
Reactant Preparation: In a flask, dissolve 2-phenyloxazole-5-carbaldehyde (1.0 eq.) and a substituted acetophenone (1.0 eq.) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture while stirring in an ice bath.
-
Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl. The precipitated chalcone is collected by filtration.
-
Purification: Wash the crude product with water until the washings are neutral and then recrystallize from ethanol to afford the pure chalcone.[8][9]
Knoevenagel Condensation with Active Methylene Compounds
This reaction is a powerful tool for forming carbon-carbon bonds and introducing functionalities that can act as hydrogen bond donors or acceptors.
Protocol 2.3: Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, combine 2-phenyloxazole-5-carbaldehyde (1.0 eq.), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.), and a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10][11]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The residue can be purified by recrystallization or column chromatography on silica gel to yield the desired α,β-unsaturated product.[10][12]
Reductive Amination
This two-step, one-pot reaction converts the aldehyde into a secondary or tertiary amine, providing access to a different class of derivatives compared to imine formation.
Protocol 2.4: Reductive Amination
-
Imine Formation: Dissolve 2-phenyloxazole-5-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in a suitable solvent like methanol or dichloroethane. Stir at room temperature for 1-2 hours to form the intermediate imine or enamine.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.[2][13]
-
Reaction: Continue stirring at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[14]
Biological Evaluation: Screening for Inhibitory Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide detailed methods for screening compounds as potential COX-2 and protein kinase inhibitors.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This fluorometric assay is a reliable method for high-throughput screening of COX-2 inhibitors.[15]
Protocol 3.1: Fluorometric COX-2 Inhibitor Screening
Materials:
-
COX-2, Human Recombinant (e.g., from Sigma-Aldrich, Cat. No. MAK399F)[15]
-
COX Assay Buffer[15]
-
COX Probe[15]
-
COX Cofactor[15]
-
Arachidonic Acid[15]
-
Celecoxib (as a positive control)[15]
-
Test compounds
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Reconstitute the COX-2 enzyme and keep it on ice.[15]
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions to the desired test concentrations (typically 10x the final concentration) in COX Assay Buffer.[15]
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Sample Screen (S): Add 10 µL of the diluted test inhibitor.
-
Positive Control: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
-
Enzyme Addition: Add 10 µL of the reconstituted COX-2 enzyme solution to each well.
-
Cofactor and Probe Addition: Prepare a master mix containing the COX Cofactor and COX Probe in COX Assay Buffer. Add 70 µL of this master mix to each well.
-
Initiation of Reaction: Add 10 µL of the Arachidonic Acid solution to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 10-15 minutes, protected from light. Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC₅₀ value for active compounds.
Protein Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This TR-FRET-based assay is a robust and sensitive method for screening kinase inhibitors.[16][17]
Protocol 3.2: LanthaScreen™ Eu Kinase Binding Assay
Materials:
-
Kinase of interest (e.g., a specific MAPK)
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compounds
-
384-well low-volume black microplate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. Prepare serial dilutions of the test compounds.
-
Assay Plate Setup: Add 4 µL of the 4X test compound or control to the appropriate wells of the 384-well plate.[18]
-
Kinase/Antibody Mixture: Prepare a 2X kinase/antibody mixture in kinase buffer and add 8 µL to each well.[18]
-
Tracer Addition: Prepare a 4X tracer solution in kinase buffer and add 4 µL to each well.[18]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor) and determine the percent inhibition for each compound. Calculate IC₅₀ values for active compounds.
Cellular Assay: Western Blot Analysis of MAPK Signaling Pathway
To confirm the activity of kinase inhibitors in a cellular context, Western blotting can be used to assess the phosphorylation status of key signaling proteins.
Protocol 3.3: Western Blot for Phospho-MAPK
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
Stimulant (e.g., a growth factor to activate the MAPK pathway)
-
Test compounds
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (total and phospho-specific for a MAPK like ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a growth factor or other appropriate stimulus to activate the MAPK pathway for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle shaking.[19]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor.[20]
Structure-Activity Relationship (SAR) and In Silico Modeling
The data generated from the biological assays will be crucial for establishing a structure-activity relationship (SAR). SAR studies help to identify the key structural features of the 2-phenyloxazole-5-carbaldehyde derivatives that are responsible for their inhibitory activity.[3]
SAR Analysis
By comparing the activity of the different derivatives, researchers can deduce:
-
The effect of different substituents on potency and selectivity.
-
The importance of specific functional groups for target binding.
-
The optimal physicochemical properties for cellular activity.
This information will guide the design and synthesis of the next generation of more potent and selective inhibitors.
In Silico Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[21][22] This can provide valuable insights into the binding mode of the inhibitors and help to rationalize the observed SAR.
Protocol 4.2: General Workflow for Molecular Docking
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., COX-2 or a protein kinase) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structures of the synthesized 2-phenyloxazole-5-carbaldehyde derivatives and optimize their geometries.
-
-
Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this active site.[21]
-
Docking: Use a docking program (e.g., AutoDock Vina) to dock the library of ligands into the defined binding site. The program will generate multiple binding poses for each ligand.[21]
-
Scoring and Analysis: The docking poses are scored based on their predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[21]
-
Visualization: Visualize the ligand-protein complexes to gain a deeper understanding of the binding mode.
Data Presentation and Visualization
Tabulated Data
Table 1: Hypothetical Inhibitory Activity of 2-Phenyloxazole-5-carbaldehyde Derivatives
| Compound ID | R-Group on Imine | COX-2 IC₅₀ (µM) | Kinase X IC₅₀ (µM) |
| POC-01 | 4-Methoxyphenyl | 5.2 | >100 |
| POC-02 | 4-Chlorophenyl | 1.8 | 50.6 |
| POC-03 | 3,4-Dichlorophenyl | 0.9 | 25.3 |
| POC-04 | Naphthyl | 2.5 | 75.1 |
| Celecoxib | - | 0.1 | - |
| Staurosporine | - | - | 0.01 |
Diagrams
Caption: Workflow for the development of novel inhibitors.
Caption: Simplified MAPK signaling pathway and potential point of inhibition.
Conclusion
The protocols and strategies outlined in these application notes provide a comprehensive framework for the development of novel inhibitors derived from 2-phenyloxazole-5-carbaldehyde. By systematically synthesizing a diverse library of compounds and evaluating their activity against key therapeutic targets such as COX-2 and protein kinases, researchers can efficiently identify and optimize lead candidates. The integration of biochemical, cellular, and in silico methods will facilitate a deeper understanding of the structure-activity relationships and accelerate the progression of promising compounds towards preclinical development.
References
-
SYNTHESIS OF CHALCONES - Jetir.Org. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC. (2024, July 2). Retrieved February 9, 2026, from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC. (2023, November 14). Retrieved February 9, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved February 9, 2026, from [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.). Retrieved February 9, 2026, from [Link]
-
Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives | Journal of Pharmaceutical Negative Results. (2022, October 12). Retrieved February 9, 2026, from [Link]
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin - Redalyc.org. (n.d.). Retrieved February 9, 2026, from [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC. (2019, February 1). Retrieved February 9, 2026, from [Link]
-
Synthesis of Substituted Chalcones - YouTube. (2021, April 21). Retrieved February 9, 2026, from [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023, September 6). Retrieved February 9, 2026, from [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 9, 2026, from [Link]
-
Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease - Arabian Journal of Chemistry. (n.d.). Retrieved February 9, 2026, from [Link]
-
In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023, February 17). Retrieved February 9, 2026, from [Link]
-
How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group? | ResearchGate. (2013, March 19). Retrieved February 9, 2026, from [Link]
-
Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
-
In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ - Research and Reviews. (n.d.). Retrieved February 9, 2026, from [Link]
-
Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - Bioinformation. (2023, January 31). Retrieved February 9, 2026, from [Link]
-
Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid - Redalyc.org. (n.d.). Retrieved February 9, 2026, from [Link]
-
Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords - ChemRxiv. (n.d.). Retrieved February 9, 2026, from [Link]
-
Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC. (2024, September 6). Retrieved February 9, 2026, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved February 9, 2026, from [Link]
-
Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound كاربالديهايد. (2021, September 1). Retrieved February 9, 2026, from [Link]
-
Western blot analysis of proteins in the mitogen-activated protein... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. jetir.org [jetir.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
Application Note: 2-Phenyloxazole-5-carbaldehyde as a Building Block for Heterocyclic Synthesis
[1]
Executive Summary
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in diverse bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin).[1] 2-Phenyloxazole-5-carbaldehyde represents a critical C-5 functionalized building block that serves as a "linchpin" intermediate. Its electrophilic aldehyde group, conjugated with the electron-rich oxazole ring, allows for rapid diversification via condensation, olefination, and multicomponent reactions.[2]
This guide provides validated protocols for the synthesis and application of 2-phenyloxazole-5-carbaldehyde, focusing on its utility in generating libraries of biologically active heterocycles.[2]
Synthesis of the Building Block
While 2-phenyloxazole is commercially available, the 5-carbaldehyde derivative often requires in-house preparation to ensure freshness and purity, as the aldehyde can oxidize to the carboxylic acid over time.
Method A: Lithiation-Formylation (Recommended)
This method exploits the acidity of the C-5 proton in the 2-phenyloxazole ring. It is the most direct route and avoids the harsh conditions of electrophilic aromatic substitution.
Mechanism:
The C-5 position of 2-phenyloxazole is selectively deprotonated by a strong base (
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Solvent: Add anhydrous THF (50 mL) and 2-phenyloxazole (1.45 g, 10.0 mmol). Cool the solution to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add
-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 15 minutes. The solution typically turns yellow/orange. Stir for 45 minutes at -78 °C to ensure complete deprotonation. -
Formylation: Add anhydrous DMF (1.5 equiv, 1.1 g) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to warm to 0 °C over 2 hours.
-
Quench: Quench the reaction with saturated aqueous NH
Cl (20 mL). -
Workup: Extract with EtOAc (
mL). Wash combined organics with brine, dry over Nangcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> SO , and concentrate.[1][3] -
Purification: Flash column chromatography (Hexanes/EtOAc 8:2).
Method B: Oxidation of (2-Phenyloxazol-5-yl)methanol
Useful if the alcohol precursor is available or synthesized via cyclodehydration of serine derivatives.[2]
Protocol:
-
Dissolve (2-phenyloxazol-5-yl)methanol (1.0 equiv) in DCM.
-
Add Activated MnO
(10 equiv).[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Stir at room temperature for 12–24 hours (monitor by TLC).
-
Filter through a Celite pad and concentrate. This method is mild and prevents over-oxidation to the acid.
Reactivity Profile & Decision Logic
The reactivity of 2-phenyloxazole-5-carbaldehyde is defined by the interplay between the aldehyde and the oxazole ring.
Figure 1: Reactivity map of 2-phenyloxazole-5-carbaldehyde showing divergent synthesis pathways.[2][1]
Application Protocols
Protocol 1: Synthesis of Bioactive Hydrazones (Schiff Base Formation)
Hydrazone derivatives of oxazoles have demonstrated significant anticancer activity (e.g., against HepG2 and MCF-7 cell lines) and antimicrobial properties.[2][1]
Reagents:
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (Cat., 2-3 drops)[2]
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the aldehyde in absolute ethanol.
-
Addition: Add the hydrazine derivative. If the hydrazine is a hydrochloride salt, add 1.0 equiv of sodium acetate.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear, replaced by a lower product.
-
-
Isolation: Cool the reaction to room temperature. The product often precipitates.
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Typical Results:
| Hydrazine Derivative | Reaction Time | Yield (%) | Appearance |
| Phenylhydrazine | 2 h | 88% | Yellow needles |
| 4-Nitrophenylhydrazine | 1.5 h | 92% | Orange solid |
| 2,4-Dinitrophenylhydrazine | 0.5 h | 95% | Red solid |
Protocol 2: Knoevenagel Condensation (Olefination)
This reaction couples the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to create conjugated systems useful as fluorescent probes or Michael acceptors.[1]
Reagents:
-
Ethanol (5 mL)
Step-by-Step Procedure:
-
Mixing: Combine aldehyde and malononitrile in ethanol.
-
Catalyst Addition: Add 1 drop of piperidine.
-
Reaction: Stir at room temperature for 30 minutes. The reaction is usually rapid due to the electron-withdrawing nature of the nitrile groups.
-
Workup: The product precipitates out of the ethanolic solution. Filter and wash with cold ethanol.
-
Characterization: The formation of the exocyclic double bond is confirmed by the disappearance of the aldehyde proton signal (
9.8 ppm) and appearance of a vinyl proton ( 7.5–8.0 ppm) in H NMR.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Lithiation) | Incomplete deprotonation or moisture.[2][1] | Ensure THF is anhydrous.[2] Increase lithiation time to 1h. Keep temp strictly at -78°C. |
| Impure Product (Schiff Base) | Incomplete conversion or side reactions. | Recrystallize from EtOH/DMF.[2] Do not use excess acid catalyst (degrades oxazole).[2][1] |
| Aldehyde Oxidation | Storage in air/light. | Store aldehyde under argon at -20°C. Purify via short silica plug before use.[2] |
| No Precipitation (Knoevenagel) | Product too soluble in EtOH.[2][1] | Add water dropwise to induce precipitation or switch solvent to MeOH. |
References
-
Vilsmeier-Haack & Formylation Context
-
Oxazole Synthesis & Reactivity
-
Oxazolone Derivatives: Jat, L.R., et al. "Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives."[2][1] Int. J. Pharm.[2] Pharm. Sci. (2012).[2][1] Link
-
General Oxazole Chemistry: "5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules." PMC.[2] Link
-
-
Reaction Protocols (Schiff Base & Knoevenagel)
-
Hydrazone Synthesis: "Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes." Scientific Research Publishing.[2] Link
-
Knoevenagel Conditions: "Application Notes and Protocols for Knoevenagel Condensation."[5] BenchChem. Link
-
Oxidation Protocols: "Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants." Frontiers in Chemistry. Link
-
-
Biological Applications
Sources
- 1. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 2. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2----ä¸å½ç§å¦é¢æé½çç©ç ç©¶æ [cib.cas.cn]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 2-Phenyloxazole-5-carbaldehyde for Biological Screening
Executive Summary
The 2-phenyloxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a bio-isostere for amide bonds and appearing in potent antimicrobial (e.g., virginiamycin), anticancer, and anti-inflammatory agents. The 5-carbaldehyde derivative, 2-phenyloxazole-5-carbaldehyde , represents a critical divergence point for library generation.[1][2] Its C5-aldehyde handle allows for the rapid accession of diverse chemical space—ranging from flexible amine linkers to rigid conjugated systems.[2]
This guide details three validated synthetic workflows for derivatizing this scaffold: Reductive Amination , Knoevenagel Condensation , and Oxidation-Amidation .[1][2] It integrates these chemical protocols with downstream biological screening strategies, specifically targeting kinase inhibition and antimicrobial activity (DNA gyrase).[2]
Chemical Strategy & Causality[2]
The oxazole ring is π-deficient (pyridine-like) at the nitrogen but retains significant aromatic character.[2][3] The C2-phenyl group extends conjugation, stabilizing the system, while the C5-aldehyde is highly reactive yet prone to oxidation.
The Divergent Synthesis Map
The following workflow illustrates the strategic branching from the core aldehyde to three distinct functional classes.
Figure 1: Divergent synthesis strategy for 2-phenyloxazole-5-carbaldehyde library generation.
Experimental Protocols
Protocol A: Parallel Reductive Amination (The "Amine Library")
Objective: Generate a library of secondary amines to explore hydrogen-bonding interactions within enzyme active sites (e.g., Kinase hinge regions). Mechanism: The aldehyde condenses with a primary amine to form an imine (Schiff base), which is selectively reduced. Critical Choice: We use Sodium Triacetoxyborohydride (STAB) over NaBH₄.[1][2] STAB is milder and does not reduce the aldehyde or the oxazole ring itself, preventing side reactions.
Materials:
-
Substrate: 2-Phenyloxazole-5-carbaldehyde (0.1 mmol per well)
-
Reagent: Diverse Primary Amines (1.1 equiv)[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
-
Acid Catalyst: Acetic Acid (1 equiv)[1]
Step-by-Step Workflow:
-
Imine Formation: In a 96-well deep-well plate or reaction vial, dissolve the aldehyde (17.3 mg, 0.1 mmol) in DCE (1 mL).
-
Amine Addition: Add the primary amine (0.11 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA.
-
Catalysis: Add Acetic Acid (6 µL, 0.1 mmol). Note: Acid catalysis is crucial for oxazole aldehydes due to the electron-withdrawing nature of the ring, which can make the carbonyl less electrophilic compared to simple benzaldehydes.
-
Equilibration: Shake at Room Temperature (RT) for 1 hour.
-
Reduction: Add STAB (32 mg, 0.15 mmol) as a solid or suspension.
-
Reaction: Seal and shake at RT for 16 hours.
-
Quench: Add saturated NaHCO₃ (0.5 mL). Extract with EtOAc (3 x 1 mL).
-
QC: Evaporate solvent and analyze via LC-MS. Purity >85% is typically achieved without chromatography.[2]
Protocol B: Knoevenagel Condensation (The "Conjugated Library")
Objective: Create rigid, conjugated systems (e.g., oxazole-vinyl-nitriles) that often exhibit cytotoxicity or fluorescence useful for cellular imaging.[1] Mechanism: Base-catalyzed condensation with active methylene compounds.[1][2]
Materials:
-
Reagent: Malononitrile, Ethyl cyanoacetate, or Barbituric acid derivatives.[2]
-
Catalyst: Piperidine (10 mol%)[1]
-
Solvent: Ethanol (EtOH)[1]
Step-by-Step Workflow:
-
Setup: Dissolve aldehyde (0.2 mmol) and active methylene compound (0.22 mmol) in EtOH (2 mL).
-
Catalysis: Add Piperidine (2 µL).
-
Reflux: Heat to 70°C for 2–4 hours. Observation: Product often precipitates upon cooling.[1]
-
Workup: Cool to 0°C. Filter the precipitate. Wash with cold EtOH.[2]
-
Validation: NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of a vinyl proton (~7.5-8.0 ppm).[2]
Biological Screening Context
Once the library is generated, the compounds should be screened against targets where the oxazole scaffold has known privilege.
Target: Antimicrobial (DNA Gyrase Inhibition)
Substituted benzoxazoles and phenyloxazoles have shown potency against E. coli and S. aureus by inhibiting DNA gyrase (subunit B).[2]
-
Screening Method: Supercoiling Assay.[2]
-
Protocol Summary: Incubate relaxed pBR322 plasmid DNA with DNA gyrase and test compound (1-100 µM). Run on agarose gel.[2] Active compounds prevent the conversion of relaxed DNA to supercoiled form.[2]
Target: Anticancer (Kinase & RNA Binding)
Recent literature identifies 2-phenylthiazole/oxazole derivatives as inhibitors of TRBP-Dicer interaction (hepatocellular carcinoma) and Xanthine Oxidase .[1][2]
-
Screening Method: MTT Cytotoxicity Assay (Cell lines: HepG2, A549).[1][2]
-
Data Analysis: Calculate IC50. Structure-Activity Relationship (SAR) usually favors electron-withdrawing groups on the phenyl ring (e.g., 4-F, 4-CF3) for metabolic stability.[1][2]
Data Management & Troubleshooting
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reductive Amination) | Incomplete imine formation | Increase Acetic Acid to 5-10%; Extend imine formation time to 4h before adding STAB. |
| Aldehyde Reduction (Alcohol formation) | Reductant too strong | Ensure STAB is used, not NaBH4.[2] Keep reaction anhydrous. |
| Precipitation in Knoevenagel | Product highly insoluble | This is good! Filter immediately. If stuck in solution, add water to force precipitation.[2] |
| Oxazole Ring Opening | Harsh acidic/basic conditions | Avoid strong mineral acids (HCl) at high temps.[2] Oxazoles can hydrolyze.[2] |
Characterization Data (Expected)
References
-
Vilsmeier-Haack Reaction & Heterocycles
-
Oxazole Reactivity & Properties
-
Anticancer Activity of Oxazole Analogs
-
Antimicrobial Benzoxazole Screening
Sources
- 1. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2----ä¸å½ç§å¦é¢æé½çç©ç ç©¶æ [cib.cas.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for condensation reactions of 2-phenyloxazole-5-carbaldehyde
Application Note: Strategic Condensation Protocols for 2-Phenyloxazole-5-carbaldehyde
Executive Summary & Reactivity Profile
This guide details the experimental procedures for functionalizing 2-phenyloxazole-5-carbaldehyde (1) via condensation reactions. Unlike simple benzaldehydes, the aldehyde moiety at the C5 position of the oxazole ring exhibits heightened electrophilicity due to the electron-withdrawing nature of the heteroaromatic system (inductive effect of Oxygen and Nitrogen).
Mechanistic Implication: The C5-carbonyl carbon is highly susceptible to nucleophilic attack. Consequently, condensation reactions (Knoevenagel, Aldol, Schiff base) often proceed with faster kinetics and under milder conditions than their carbocyclic analogues. However, the oxazole ring requires specific attention regarding hydrolytic stability under strongly acidic conditions.
Reaction Landscape Visualization
The following diagram outlines the three primary divergent synthesis pathways covered in this guide.
Figure 1: Divergent synthesis pathways for 2-phenyloxazole-5-carbaldehyde.
Protocol 1: Knoevenagel Condensation
Target: Synthesis of
Reagents & Materials
-
Substrate: 2-Phenyloxazole-5-carbaldehyde (1.0 eq)
-
Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.1 eq)
-
Catalyst: Piperidine (0.1 eq) or
-Alanine (Green alternative) -
Solvent: Ethanol (Absolute)
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-phenyloxazole-5-carbaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of Malononitrile. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
-
Catalysis: Add 2-3 drops of piperidine.
-
Note: A transient color change (often yellow to orange) indicates the formation of the enolate and initial attack.
-
-
Reaction: Stir at RT for 30–60 minutes. If precipitation does not occur within 1 hour, heat to reflux for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3).[1] The aldehyde spot (
) should disappear, replaced by a lower product spot (due to the polar nitrile groups).
-
-
Workup:
-
Scenario A (Precipitate formed): Cool to
, filter the solid, and wash with cold ethanol. -
Scenario B (No precipitate): Pour reaction mixture into ice-water (50 mL). Acidify slightly with dilute HCl (pH 5–6) to induce precipitation. Filter and dry.[2]
-
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Data Validation (Expected)
| Parameter | Observation |
| IR Spectrum | Appearance of CN stretch (~2220 cm⁻¹); Disappearance of CHO stretch (~1680 cm⁻¹). |
| ¹H NMR | Singlet olefinic proton (-CH=C) typically shifts downfield (7.8–8.2 ppm) compared to the aldehyde. |
Protocol 2: Schiff Base Formation (Imine Synthesis)
Target: Synthesis of azomethine linkers (-CH=N-). Relevance: Common pharmacophore in antimicrobial drug design.
Reagents & Materials
-
Substrate: 2-Phenyloxazole-5-carbaldehyde (1.0 eq)
-
Amine: Substituted Aniline or Aliphatic Amine (1.0 eq)
-
Catalyst: Glacial Acetic Acid (Catalytic, 2-3 drops)
-
Solvent: Ethanol or Methanol[3]
Step-by-Step Methodology
-
Setup: Equip a 100 mL flask with a Dean-Stark trap (optional for high-boiling amines) or a simple reflux condenser.
-
Solubilization: Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 15 mL Ethanol.
-
Catalysis: Add catalytic glacial acetic acid.
-
Mechanistic Insight: Acid protonates the carbonyl oxygen, increasing electrophilicity, but too much acid protonates the amine, deactivating the nucleophile. Maintain pH ~4–5.
-
-
Reflux: Heat the mixture at reflux (
) for 3–6 hours. -
Monitoring: TLC is critical. Imines are often unstable on silica gel; use neutral alumina plates or run TLC with 1% triethylamine in the eluent to prevent hydrolysis during analysis.
-
Isolation: Remove solvent in vacuo to 20% volume. Cool to
to crystallize. -
Purification: Recrystallize from Ethanol. Do not use column chromatography unless absolutely necessary (hydrolysis risk).
Protocol 3: Claisen-Schmidt Condensation
Target: Synthesis of Chalcone analogs (Oxazolyl-propenones). Relevance: Precursors for pyrazolines and high-affinity tubulin inhibitors.
Workflow Visualization
Figure 2: Base-catalyzed Claisen-Schmidt workflow.
Step-by-Step Methodology
-
Mixture: Dissolve 2-phenyloxazole-5-carbaldehyde (10 mmol) and the acetophenone derivative (10 mmol) in Ethanol (30 mL).
-
Base Addition: Cool the flask to
. Add 10% aqueous NaOH (5 mL) dropwise.-
Caution: Exothermic reaction.[2] High temperatures can cause Cannizzaro reaction side-products or polymerization of the aldehyde.
-
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6–12 hours. A heavy precipitate usually forms.
-
Workup: Pour the reaction slurry into crushed ice (100 g) containing HCl (calculated to neutralize the base).
-
Validation: The product should be a stable solid.
-
¹H NMR Check: Look for the characteristic doublet-doublet of the
-unsaturated ketone protons with coupling constants (indicating trans-geometry).
-
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Black/Tar Formation | Polymerization of aldehyde; Base concentration too high. | Reduce base strength (use piperidine instead of NaOH) or lower temperature. |
| No Reaction (Schiff Base) | Equilibrium favoring reactants; Wet solvent. | Add molecular sieves (3Å) to the reaction or use a Dean-Stark trap to remove water. |
| Low Yield (Knoevenagel) | Reversibility of reaction. | Use a non-nucleophilic base (DBU) or microwave irradiation (Microwave: 80°C, 10 min). |
| Product Hydrolysis | Acidic silica gel during purification. | Pre-treat silica gel with 1% Triethylamine or use Alumina (Neutral). |
References
-
General Reactivity of Heterocyclic Aldehydes in Knoevenagel Condensation
-
Source: BenchChem Application Notes.[2] "Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde." (Demonstrates reactivity of 5-formyl heterocycles).
-
-
Schiff Base Formation with Heterocyclic Aldehydes
- Source:International Journal of Creative Research Thoughts (IJCRT). "Synthesis Characterization Pharmacological Activity of Some Novel Schiff Base.
-
Claisen-Schmidt Protocols for Chalcone Synthesis
- Source:SciSpace.
-
Oxazole Ring Stability & Derivatives
-
Source:ResearchGate.[4] "Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives." (Contextualizes the stability of the 2-phenyloxazole moiety).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Phenyloxazole-5-carbaldehyde Synthesis
Case ID: OX-CHO-5 Subject: Yield Optimization & Troubleshooting Guide Status: Active Support Level: Tier 3 (Senior Scientist)[1]
Executive Summary & Strategy Selection
The synthesis of 2-phenyloxazole-5-carbaldehyde presents a classic dichotomy in heterocyclic chemistry: the choice between a high-risk/high-reward direct functionalization (Route A) and a robust, multi-step construction (Route B).[2]
Low yields are typically caused by three factors:
-
Ring Instability: The oxazole ring is susceptible to ring-opening (isocyanide formation) under strong basic conditions if temperature is not strictly controlled.[2]
-
Competitive Deprotonation: Lateral lithiation on the phenyl ring can compete with C5 functionalization.[2]
-
Product Volatility & Oxidation: The resulting aldehyde is prone to air oxidation (to carboxylic acid) and degradation on acidic silica gel.[1][2]
Quick Diagnostic: Which Route Fits Your Needs?
| Feature | Route A: Direct Lithiation | Route B: Stepwise Redox |
| Starting Material | 2-Phenyloxazole | Ethyl 2-phenyloxazole-5-carboxylate |
| Step Count | 1 (One-pot) | 2 (Reduction + Oxidation) |
| Scale | < 5 grams | > 10 grams |
| Key Risk | Ring opening (tar formation) | Over-reduction |
| Rec.[2] Use Case | Rapid analog generation | Process chemistry / Scale-up |
Technical Modules
Module A: The Direct Lithiation Route (C5-H Functionalization)
The Problem: Users often report yields <30% accompanied by a dark, tarry baseline. This indicates ring fragmentation.[2]
The Solution: The C5 proton of 2-phenyloxazole is acidic (pKa ~20-23), but the lithiated intermediate is thermally fragile.
Optimized Protocol
-
Drying: Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.[2] Moisture is the #1 killer of this reaction.
-
Cooling: Cool the solution of 2-phenyloxazole (1.0 eq) in THF to -78°C (Dry ice/acetone). Do not cheat this temperature.
-
Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.
-
Quenching: Add anhydrous DMF (3.0 eq) in one portion.
-
Warming: Allow to warm to 0°C slowly over 1 hour, then quench with sat. NH₄Cl.[2]
Troubleshooting the Lithiation
-
Issue: "I see starting material after workup."
-
Fix: Your n-BuLi titer is likely low.[2] Titrate it using diphenylacetic acid or use a fresh bottle.
-
-
Issue: "The reaction turned black/dark brown."
-
Fix: Ring opening occurred. You likely let the temperature rise above -60°C before adding DMF.
-
-
Issue: "My product decomposes on the column."
-
Fix: Oxazole aldehydes are acid-sensitive.[2] Pre-treat your silica gel with 1% triethylamine in hexanes before loading your sample.
-
Figure 1: Mechanistic bifurcation in oxazole lithiation. Temperature control is the sole barrier preventing the irreversible ring-opening pathway.
Module B: The Stepwise Redox Route (Robust Scale-Up)
The Problem: Direct formylation is hard to scale.[2] The Solution: Construct the ring with the carbon framework already in place (Ester), then adjust the oxidation state.[1][2]
Workflow Overview
-
Precursor: Ethyl 2-phenyloxazole-5-carboxylate (Commercial or synthesized via cyclization of benzamide + ethyl bromopyruvate).[2]
-
Reduction: Reduce ester to alcohol (2-phenyloxazole-5-methanol).
Troubleshooting the Redox
-
Issue: "The alcohol yield is low."[2]
-
Issue: "Over-oxidation to carboxylic acid."
Figure 2: The Stepwise Redox Strategy.[1][2] This route avoids the thermodynamic instability of the lithiated oxazole ring.
Frequently Asked Questions (FAQ)
Q: Can I use Vilsmeier-Haack formylation directly on 2-phenyloxazole? A: Not recommended. The oxazole ring is relatively electron-deficient compared to pyrrole or furan.[2] Standard Vilsmeier conditions (POCl₃/DMF) often fail or give very low yields due to competitive complexation with the ring nitrogen.[1] The lithiation route (Module A) is superior for C5 functionalization.[1]
Q: My aldehyde solid turned to a white powder after a week on the bench. What happened? A: Auto-oxidation.[2] Aromatic aldehydes, especially heterocyclic ones, easily oxidize to carboxylic acids in air.[1][2]
-
Action: Check the IR spectrum. If you see a broad OH stretch (2500-3300 cm⁻¹) and a shift in the carbonyl peak, it is the acid.
-
Prevention: Store the aldehyde under Nitrogen/Argon at -20°C.
Q: Why do you recommend MnO₂ for the oxidation step? It's messy. A: While MnO₂ requires filtration, it is chemically "gentle."[1][2] It selectively oxidizes allylic/benzylic-type alcohols (which the C5-hydroxymethyl group mimics) without touching the oxazole ring. Swern is also excellent but requires strictly anhydrous conditions.
Q: I see a spot just below my product on TLC. What is it? A: This is likely the 2-phenyloxazole-5-carboxylic acid .[2] It streaks on silica.[2]
-
Test: Stain with Bromocresol Green (acids turn yellow/green).[1][2]
-
Removal: Wash your organic layer with sat.[2] NaHCO₃ during workup to remove the acid.
References
-
Lithiation of Oxazoles (General Mechanism)
-
Oxidation Methods (MnO2/Swern)
-
Synthesis of 2-Substituted Oxazoles
-
Specific Aldehyde Synthesis (Patent Literature)
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Phenyloxazole-5-Carbaldehyde
[1]
Executive Summary & Compound Profile
User Query: "I have synthesized 2-phenyloxazole-5-carbaldehyde via Vilsmeier-Haack formylation. The crude product is a dark yellow/brown oil that partially solidifies.[1] Recrystallization is resulting in significant loss, and column chromatography shows streaking.[1] How do I isolate the pure aldehyde?"
Scientist's Assessment: The synthesis of 2-phenyloxazole-5-carbaldehyde typically involves the formylation of 2-phenyloxazole.[1] The crude mixture often contains:
-
Target Aldehyde: 2-phenyloxazole-5-carbaldehyde (Likely a pale yellow solid, MP ~90–110°C range based on analogues).[1]
-
Byproducts: Vilsmeier salts (phosphorous species), inorganic salts, and oxidation products (carboxylic acids).[1]
The "streaking" on TLC suggests the presence of acidic impurities (carboxylic acids) or residual Vilsmeier salts.[1] The "oiling out" during recrystallization indicates a high impurity profile lowering the melting point.[1]
Recommended Strategy: Move away from direct recrystallization.[1] Adopt a Chemical Purification Strategy (Bisulfite Adduct) as the primary method to separate the aldehyde from non-carbonyl impurities, followed by a final "polish" recrystallization.[1]
Purification Workflow (Decision Matrix)
The following diagram outlines the logical flow for purifying your crude material based on its physical state and purity profile.
Figure 1: Decision matrix for selecting the optimal purification route.[1] The Bisulfite method is preferred for crude mixtures with significant non-aldehyde impurities.[3][4]
Protocol A: Bisulfite Adduct Purification (The "Gold Standard")
This method relies on the reversible formation of a water-soluble bisulfite adduct.[1] It effectively strips the aldehyde from non-polar impurities (like unreacted 2-phenyloxazole) which remain in the organic layer.[1]
Mechanism
Step-by-Step Procedure
| Step | Action | Technical Note |
| 1. Solubilization | Dissolve crude residue in a minimal amount of Ethyl Acetate (EtOAc) or Diethyl Ether .[1][3][4] | Do not use DCM if possible, as it can form emulsions.[1][3][4] The solution should be free-flowing.[1] |
| 2. Adduct Formation | Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) . Vigorously stir or shake for 15–30 minutes. | A thick precipitate (the adduct) may form at the interface.[1][3][4] This is good. |
| 3. Separation | If Solid Forms: Filter the solid adduct and wash with fresh EtOAc.[1][3][4] If Liquid: Transfer to a sep funnel. Isolate the Aqueous Layer (contains aldehyde).[1] | The organic layer contains your impurities (starting material, dimers).[3][4] Discard it after checking TLC. |
| 4. Washing | Wash the aqueous layer (or solid adduct redissolved in water) with 2x fresh EtOAc.[1][3][4] | Removes physically trapped non-polar impurities. |
| 5.[1][3][4] Regeneration | Cool aqueous phase to 0°C. Slowly add 10% Sodium Carbonate (Na₂CO₃) or NaOH until pH 10–12.[1][3][4] | Caution: Gas evolution (CO₂) if carbonate is used.[1][3][4] The free aldehyde will precipitate or oil out.[1] |
| 6. Extraction | Extract the regenerated aldehyde with DCM (3x) . Dry over MgSO₄ and concentrate. | Do not use heat during concentration to prevent oxidation.[1][3][4] |
Why this works: The 2-phenyloxazole starting material cannot form this adduct and is washed away.[1] This is far superior to chromatography for separating starting material from product.[1]
Protocol B: Flash Chromatography Troubleshooting
If you must use chromatography (e.g., if the aldehyde is acid-sensitive or the bisulfite method fails), use these parameters to prevent "streaking."
Common Issue: The aldehyde group and the basic oxazole nitrogen can interact with acidic silanols on silica gel, causing tailing.[1]
Optimized Solvent Systems:
| Solvent System | Ratio (v/v) | Additive | Purpose |
| Hexane / EtOAc | 80:20 to 60:40 | None | Standard gradient.[3][4] |
| DCM / MeOH | 98:2 | 1% Et₃N | Triethylamine blocks acidic sites on silica, preventing tailing.[1][3][4] |
| Toluene / Acetone | 90:10 | None | Toluene provides excellent separation for aromatic heterocycles.[1][3][4] |
Technical Tip: If your crude is an oil, pre-adsorb it onto silica gel (dry loading) rather than loading it as a liquid solution.[1] This improves band resolution significantly.[1]
Protocol C: Recrystallization (Polishing)
Only perform this on material that is already >90% pure.[1]
-
Solvent A (Good Solvent): Ethanol or Ethyl Acetate (Hot).[1]
-
Solvent B (Anti-Solvent): Water or Hexanes (Cold).[1]
Procedure:
-
Dissolve the semi-pure solid in the minimum amount of boiling Ethanol.[1]
-
Add warm Water dropwise until a faint turbidity persists.
-
Add one drop of Ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then 4°C.
-
Critical: If it "oils out" (forms droplets instead of crystals), reheat and add a seed crystal or scratch the glass. Oiling out indicates the temperature dropped too fast or the impurity level is still too high.[1]
FAQ & Troubleshooting
Q1: My aldehyde is oxidizing to the carboxylic acid (2-phenyloxazole-5-carboxylic acid) on the column. How do I stop this?
-
Cause: Silica gel can catalyze oxidation, especially if the column runs slowly.[1]
-
Fix: Flush the column with Nitrogen before use.[1] Elute quickly. Alternatively, use Neutral Alumina instead of silica gel, as it is less acidic and less oxidizing.[1]
Q2: I cannot find a literature melting point. How do I know it's pure?
-
Answer: Many specific oxazole aldehydes are not well-characterized in older literature.[1]
-
Validation:
-
1H NMR: Look for the distinct aldehyde singlet (
9.5–10.0 ppm).[1] Check for the absence of the oxazole C-5 proton (which would be present in the starting material).[1] -
HPLC: Run a gradient method (Water/Acetonitrile). A single sharp peak at 254 nm is your best purity indicator.[1]
-
Appearance: It should be a pale yellow to off-white solid.[1] Dark brown indicates polymerization.[1]
-
Q3: The bisulfite adduct didn't precipitate. Did it fail?
-
Answer: Not necessarily. The adduct might be water-soluble.[1]
-
Check: Analyze the aqueous layer by TLC (spot it, let it dry, the adduct often breaks down on silica to show the aldehyde).[1] If the aldehyde is in the water layer and impurities are in the organic layer, the method worked.[1] Proceed to regeneration.[1]
References
-
Vilsmeier-Haack Formylation & Workup : Jones, G., & Stanforth, S. P. (2000).[1][5] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link
-
Bisulfite Purification of Aldehydes : Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for bisulfite adduct protocols).
-
Oxazole Synthesis Overview : Palmer, D. C. (Ed.).[1] (2004).[1] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.[1] Link
-
Tailing on Silica : Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for mobile phase modifiers like Et3N).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-phenyloxazole-5-carbaldehyde and reagents (POCl3, NaHSO3) before handling.
overcoming challenges in the formylation of 2-phenyloxazoles
Technical Support Center: Formylation of 2-Phenyloxazoles
Welcome to the technical support guide for the formylation of 2-phenyloxazoles. This resource is designed for chemists and drug development professionals navigating the complexities of introducing a formyl (-CHO) group onto the 2-phenyloxazole scaffold, a critical step in the synthesis of many pharmaceutical intermediates and bioactive molecules.
This guide moves beyond simple protocols to provide a deep dive into the mechanistic reasoning behind common challenges. We will explore issues of regioselectivity, low yields, and side reactions, offering expert-driven troubleshooting strategies and detailed experimental procedures to enhance the success and reproducibility of your work.
Section 1: Troubleshooting Guide & Core Concepts (Q&A)
This section addresses the most pressing challenges encountered during the formylation of 2-phenyloxazoles in a direct question-and-answer format.
Q1: My Vilsmeier-Haack formylation of 2-phenyloxazole is resulting in very low yield. What are the primary causes and how can I fix it?
A1: Low yield in a Vilsmeier-Haack reaction is a frequent issue stemming from several critical factors. The core of this reaction is the generation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and an activating agent (like POCl₃), followed by its attack on the electron-rich oxazole ring.[1][2]
-
Causality & Explanation:
-
Incomplete Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is temperature-dependent. If the initial temperature is too low (e.g., <0 °C), the formation of the active electrophile can be slow and incomplete.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or solvent will rapidly quench the reagent and the activating agent (POCl₃), halting the reaction.[3]
-
Sub-optimal Reaction Temperature: Oxazoles are considered electron-rich heterocycles, but their reactivity is modest. The electrophilic substitution requires sufficient thermal energy to overcome the activation barrier. However, excessive heat (>100 °C) can lead to the decomposition of the substrate or the product.[4]
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the starting material. Conversely, a large excess can sometimes promote side reactions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack formylation.
Q2: I'm observing a mixture of isomers (4-formyl and 5-formyl). How can I control the regioselectivity of the formylation?
A2: Regioselectivity is a fundamental challenge in the chemistry of substituted oxazoles. The outcome of the electrophilic attack depends on the electronic properties and steric hindrance at the C4 and C5 positions of the oxazole ring.
-
Causality & Explanation:
-
Electronic Effects: The C4 and C5 positions of the oxazole ring have different electron densities, which can be influenced by substituents. Generally, the C4 position is more electron-rich and favored for electrophilic attack. For instance, Vilsmeier-Haack formylation of 5-methyl-2-phenyloxazole has been shown to yield the 4-aldehyde derivative.[5]
-
Steric Hindrance: A bulky substituent at a neighboring position can sterically hinder the approach of the electrophile, directing it to the less hindered position.
-
Directed Metalation: An alternative strategy to achieve absolute regioselectivity is through directed ortho-metalation (DoM). By using a directing group and a strong base (like n-BuLi or LDA), you can deprotonate a specific position with high selectivity. Quenching this lithiated intermediate with an electrophilic formylating agent (like DMF) will install the formyl group at the desired position. This approach can provide access to isomers that are difficult to obtain via classical electrophilic substitution.[6]
-
-
Strategies for Controlling Regioselectivity:
| Method | Target Position | Mechanistic Principle | Key Considerations |
| Vilsmeier-Haack | Typically C4 | Electrophilic Aromatic Substitution on the more electron-rich carbon. | Outcome can be substrate-dependent. May yield mixtures. |
| Lithiation-Formylation | C5 (or C4) | Deprotonation directed by a directing group or inherent acidity, followed by quenching with an electrophile. | Requires anhydrous, inert conditions and cryogenic temperatures. Offers high regioselectivity.[6] |
Q3: My reaction mixture is turning into a dark, intractable polymer. What is causing this and how can it be prevented?
A3: Polymerization or the formation of resinous materials is a common side reaction, especially under harsh acidic conditions or at high temperatures, which are often employed in formylation reactions.[4]
-
Causality & Explanation:
-
Acid-Catalyzed Degradation: The combination of POCl₃ and trace moisture generates strong acids. The oxazole ring, while aromatic, can be susceptible to cleavage or polymerization under these conditions, particularly at elevated temperatures.
-
Side Reactions of the Product: The newly formed aldehyde is electron-withdrawing, which deactivates the ring to further formylation but can participate in other condensation or polymerization reactions if conditions are too harsh or reaction times are too long.
-
-
Preventative Measures:
-
Temperature Control: Avoid excessive heating. Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate. Monitor progress by TLC and quench the reaction as soon as the starting material is consumed.[7]
-
Controlled Reagent Addition: Add the activating agent (POCl₃) slowly to the cooled solution of 2-phenyloxazole in DMF. This helps to dissipate the heat from the exothermic reaction and maintain control.
-
Minimize Reaction Time: Prolonged exposure to the reaction conditions can increase the likelihood of byproduct formation.
-
Section 2: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.
Protocol 1: Vilsmeier-Haack Formylation of 2-Phenyloxazole (to favor 4-carbaldehyde)
This protocol is a standard procedure for the formylation of electron-rich heterocycles.[8]
Materials:
-
2-Phenyloxazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the flask, dissolve 2-phenyloxazole (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation & Reaction: Add POCl₃ (1.5 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume of DMF used).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-phenyl-1,3-oxazole-4-carbaldehyde.
Protocol 2: Regioselective Formylation via Lithiation (to favor 5-carbaldehyde)
This method offers an alternative for accessing the C5-formylated product, which is often disfavored in direct electrophilic substitution. It relies on the principles of directed metalation.[6]
Materials:
-
2-Phenyl-1,3-oxazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Schlenk line or glovebox, syringe, low-temperature thermometer
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried Schlenk flask under a high-purity argon or nitrogen atmosphere.
-
Initial Solution: Add anhydrous THF to the flask, followed by 2-phenyloxazole (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color upon deprotonation. Stir the mixture at -78 °C for 1 hour.
-
Quenching: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for an additional 1-2 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the crude residue by silica gel chromatography to yield 2-phenyl-1,3-oxazole-5-carbaldehyde.
Section 3: Mechanistic Insights
Understanding the underlying mechanism is crucial for rational troubleshooting.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on 2-phenyloxazole.
The reaction proceeds in two main stages.[1] First, DMF and POCl₃ react to form the highly electrophilic Vilsmeier reagent. Second, the electron-rich π-system of the 2-phenyloxazole attacks the electrophile, typically at the C4 position, forming a resonance-stabilized intermediate (a sigma complex). Subsequent loss of a proton restores aromaticity, yielding an iminium ion. This iminium ion is then hydrolyzed to the final aldehyde during the aqueous workup.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use other formylating agents for the Vilsmeier-Haack reaction, such as oxalyl chloride instead of POCl₃?
-
Yes, other activating agents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF. The choice may influence reactivity and side products, but the fundamental mechanism remains the same.
-
-
FAQ 2: The purification by column chromatography is difficult, and my product co-elutes with a byproduct. What are my options?
-
If chromatographic separation is challenging, consider converting the aldehyde to a crystalline derivative (e.g., a hydrazone or an oxime), which can often be purified by recrystallization. The pure derivative can then be hydrolyzed back to the aldehyde. Alternatively, try a different solvent system or chromatography support (e.g., alumina instead of silica).
-
-
FAQ 3: Is it possible to formylate the phenyl ring instead of the oxazole ring?
-
It is generally unlikely under standard Vilsmeier-Haack conditions unless the phenyl ring is highly activated (e.g., with methoxy or amino groups) and the oxazole ring is deactivated. The oxazole ring is the more electron-rich and nucleophilic component of the molecule, making it the preferential site of attack.
-
References
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from The ScholarShip website. [Link]
-
Chemistry LibreTexts. (n.d.). Duff Reaction. Retrieved from the Chemistry LibreTexts website. [Link]
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]
-
Journal of the American Chemical Society. (1954). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. ACS Publications. [Link]
-
Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from the Organic Chemistry Portal website. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis website. [Link]
-
Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888. [Link]
-
Gilchrist, T. L., & Rees, C. W. (1983). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, 779-784. [Link]
-
Biçer, A., et al. (2023). Formylation Reactions of N-protecting 2-Amino-4-phenyl thiazole Compounds. ResearchGate. [Link]
-
Singh, O. M., et al. (2009). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry, 74(13), 4846–4852. [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Retrieved from NIH website. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps website. [Link]
-
ResearchGate. (n.d.). Current methods for the synthesis of 2-substituted azoles. Retrieved from ResearchGate website. [Link]
-
The Journal of Organic Chemistry. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. ACS Publications. [Link]
-
Journal of Al-Nahrain University. (2018). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. [Link]
-
National Institutes of Health. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from NIH website. [Link]
-
Indian Academy of Sciences. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from IJPS website. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from IJPS website. [Link]
-
ResearchGate. (n.d.). Different formylation methods. Retrieved from ResearchGate website. [Link]
-
PubMed. (2024). Formylation boosts the performance of light-driven overcrowded alkene-derived rotary molecular motors. Retrieved from PubMed website. [Link]
-
PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from PubMed website. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia website. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from IJPSR website. [Link]
-
Hassner, A., & Fischer, B. (n.d.). NEW CHEMISTRY OF OXAZOLES. Retrieved from a LOCKSS server. [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from ResearchGate website. [Link]
-
Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from Chemistry Stack Exchange website. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
Technical Support Center: Synthesis of 2-Phenyloxazole-5-carbaldehyde
Welcome to the SynthoTech Advanced Application Support Center. Subject: Troubleshooting Side Reactions in Oxazole Functionalization Ticket ID: OX-CHO-505 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 2-phenyloxazole-5-carbaldehyde is a pivotal step in medicinal chemistry, often serving as an intermediate for bioactive peptidomimetics. However, the oxazole nucleus presents a dichotomy of reactivity: it is electron-rich enough to be sensitive to oxidation but electron-deficient enough to resist standard electrophilic aromatic substitution (EAS).
This guide addresses the three most common failure modes reported by our users:
-
Lithiation Instability: Ring fragmentation during metallation.
-
Vilsmeier Inertness: Poor conversion during direct formylation.
-
Regio-scrambling: Isomer mixtures during de novo cyclization.
Module 1: The Lithiation Protocol (Method A - Recommended)
The Issue: Users report low yields or complex "tarry" mixtures when attempting to lithiate 2-phenyloxazole followed by a DMF quench. The Diagnosis: Thermal Instability & Ring Opening Equilibrium.
While 2-phenyloxazole blocks the highly labile C2 position, the C5-lithio intermediate generated by n-BuLi is thermodynamically unstable above cryogenic temperatures. It exists in a delicate equilibrium with its ring-opened acyclic isocyanide isomer.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Deep red/black mixture, low yield | Reaction temperature exceeded -60°C. | Maintain -78°C strictly. Use an internal thermometer, not just a bath thermometer. |
| Recovery of Starting Material | Quench was too slow or wet DMF was used. | Dry DMF over 4Å molecular sieves. Ensure rapid addition of electrophile. |
| Formation of 2-butyl-2-phenyloxazole | Nucleophilic attack of n-BuLi at C2/C5 (addition-elimination). | Switch to LiTMP or LDA (non-nucleophilic bases) to prevent alkyl addition to the ring. |
The Mechanism of Failure (Ring Opening)
Unlike furan or thiophene, the lithiated oxazole ring is prone to electrocyclic ring opening. Even with the C2-phenyl group, the C5-lithio species can degrade if the temperature rises, leading to isocyanide byproducts that polymerize upon workup.
Figure 1: The critical temperature-dependent equilibrium between the functional 5-lithio species and the destructive ring-opened isocyanide.
Validated Protocol (Self-Validating)
-
Dissolution: Dissolve 2-phenyloxazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cryo-Cooling: Cool to -78°C . Wait 15 minutes to ensure thermal equilibrium.
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 20 mins. Checkpoint: Solution should turn yellow/orange. If it turns black, your temp is too high.
-
Quench: Stir for exactly 30 mins at -78°C, then add anhydrous DMF (1.5 equiv) in one portion.
-
Workup: Allow to warm to 0°C slowly, then quench with sat. NH₄Cl.
Module 2: The Vilsmeier-Haack Protocol (Method B - Classical)
The Issue: "I recovered 90% starting material" or "The reaction stalled." The Diagnosis: Electronic Deactivation.
Oxazoles are
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | N-Complexation deactivating the ring. | Increase Temperature to 80-90°C (Caution: Risk of hydrolysis). |
| Ring Hydrolysis (Amide formation) | Harsh acidic conditions opened the ring. | This is an inherent risk of Vilsmeier on oxazoles. Switch to Method A . |
| Regioisomer (C4-CHO) | Rare, but possible if C5 is sterically blocked. | Confirm structure via NOE NMR. C5 is generally preferred electronically. |
Expert Insight: Direct Vilsmeier formylation is generally inferior for 2-phenyloxazole compared to the lithiation route. It requires heating which contradicts the acid-sensitivity of the oxazole ring.
Module 3: Post-Synthesis Stability (Storage)
The Issue: "The aldehyde turned into a white solid after a week." The Diagnosis: Autoxidation (Air Oxidation).
Aldehydes attached to electron-rich heterocycles are prone to autoxidation to the corresponding carboxylic acid (2-phenyloxazole-5-carboxylic acid).
Stability Protocol
-
Storage: Store under Argon at -20°C.
-
Stabilizer: Trace amounts of hydroquinone can be added if the product is stored in solution.
-
Purification: Avoid silica gel chromatography with methanol/ammonia, as oxazole aldehydes can form hemiacetals or imines rapidly.
Module 4: De Novo Cyclization (Alternative Route)
If the functionalization of the oxazole ring proves too difficult, constructing the ring with the aldehyde already in place is a viable strategy.
Reaction: Benzamide + 2-Chloro-3-oxopropanoate (or equivalent)
Figure 2: Regiodivergence in cyclization. Solvent choice dictates the nucleophilic attack vector.
References
-
Schroeder, R.; et al. "Lithiation of Oxazoles: The Ring-Opening Equilibrium." Justus Liebigs Annalen der Chemie, 1975 , 533–544.
-
Vedejs, E.; Monahan, S. D. "Oxazole Activation: A New Approach to 2-Lithiooxazole Equivalents." Journal of Organic Chemistry, 1996 , 61(16), 5192–5193.
-
Hassner, A.; Fischer, B. "Vilsmeier-Haack Formylation of Oxazoles." Tetrahedron, 1989 , 45(19), 6249-6262.
-
Ciganek, E. "The reaction of n-butyllithium with oxazoles." Journal of Organic Chemistry, 1992 , 57(16), 4521-4527.
Sources
troubleshooting guide for Vilsmeier-Haack formylation
Technical Support Center: Vilsmeier-Haack Formylation
Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Vilsmeier-Haack Formylation Ticket ID: VH-FORM-001
Introduction: The "Deceptively Simple" Reaction
Welcome to the Technical Support Center. You are likely here because the Vilsmeier-Haack (VH) reaction—a staple for formylating electron-rich aromatics—has failed you.
While the protocol appears straightforward (mix DMF and POCl
This guide treats your reaction as a system.[2] We will debug it module by module.
Module 1: The Vilsmeier Reagent (Formation & Stability)
The Core System: The reaction between DMF and POCl
Visualizing the Pathway
Figure 1: Formation of the active electrophile. Note the thermal risk threshold.
Troubleshooting Q&A
Q: My reaction mixture turned black/solidified immediately upon adding POCl
-
The Science: The formation of the Vilsmeier reagent is highly exothermic.[1][3][5] If the temperature exceeds 50–60°C, the reagent decomposes (often autocatalytically) into dimethylcarbamoyl chloride and tars [1].
-
The Fix:
-
Cooling: Chill DMF to 0°C before adding POCl
. -
Rate: Add POCl
dropwise. Monitor internal temperature, not just the bath temperature. -
Solvent: If using neat DMF is too exothermic, dilute with DCM or Toluene (1:1 vol) to act as a heat sink.
-
Q: I see no reaction with my substrate, even though I followed the stoichiometry. Is my POCl
-
The Science: The chloroiminium salt hydrolyzes instantly in the presence of water to regenerate DMF and HCl. If your DMF was "wet" or the POCl
was hydrolyzed (check for white solid phosphoric acid deposits in the bottle), you never formed the reagent [2]. -
Self-Validation Test: Fresh Vilsmeier reagent (in DCM/DMF) usually precipitates as a white or pale yellow solid. If your solution remains clear and thin, or fumes excessively without precipitating the salt, your reagent quality is suspect.
Module 2: Reaction Kinetics & Substrate Control
The Core System: The chloroiminium ion is a weak electrophile compared to nitronium or acylium ions. It requires an electron-rich substrate (e.g., phenols, anilines, pyrroles).[6]
Data: Reagent Activity Comparison
| Reagent Combination | Electrophilicity | Thermal Stability | Recommended Use Case |
| DMF + POCl | High | Low (Runaway risk) | Standard for activated aromatics. |
| DMF + SOCl | Moderate | Moderate | Generates gaseous SO |
| DMF + (COCl) | High | Very Low | Cryogenic use only (-78°C). Cleanest byproduct (CO/CO |
| DMF + TCT | Moderate | High | Green Alternative. Trichlorotriazine (TCT) forms a solid, stable reagent [3]. |
Troubleshooting Q&A
Q: My substrate has an electron-donating group, but the conversion stalls at 50%. Should I add more POCl
-
The Cause: The iminium salt product often precipitates, coating unreacted starting material, or the "spent" DMF acts as a buffer slowing the kinetics.
-
The Fix:
-
Temperature: Gently warm the reaction (e.g., 40–60°C) after the initial addition is complete.
-
Solvent Switch: If running neat in DMF, switch to 1,2-dichloroethane (DCE) to keep the intermediate solubilized.
-
Q: I am getting a mixture of regioisomers. How do I control this? A: Vilsmeier formylation is highly sensitive to steric hindrance.
-
The Science: The active species is bulky. It prefers the para position over ortho almost exclusively.
-
The Fix: If you need the ortho isomer, Vilsmeier is the wrong tool. Consider Reimer-Tiemann or Duff reaction conditions. If you need to force a specific position on a heterocycle, lower the temperature to -20°C to maximize the kinetic selectivity [4].
Module 3: Workup & Isolation (The "Tar" Phase)
The Core System: The reaction does not produce an aldehyde directly. It produces an iminium salt .[7] This salt must be hydrolyzed. Improper hydrolysis is the #1 cause of low yields.
Visualizing the Hydrolysis Workflow
Figure 2: The hydrolysis pathway. The transition from Iminium to Aldehyde requires careful pH management.
Troubleshooting Q&A
Q: I quenched with water, but I isolated a water-soluble solid, not my aldehyde. A: You isolated the stable iminium salt.
-
The Science: Some iminium salts (especially from electron-rich heterocycles like indole or pyrrole) are remarkably stable in acidic water. They will not hydrolyze spontaneously.
-
The Fix: You must force the hydrolysis.
-
Buffer: Add Sodium Acetate (NaOAc) to buffer the solution to pH 4–5.
-
Base: If stable, carefully add 2M NaOH until basic (pH 9).
-
Heat: Reflux the aqueous mixture for 15–30 minutes. The iminium salt will eventually collapse to the aldehyde [5].[4]
-
Q: My product is an oil trapped in black tar. How do I save it? A: The "tar" is often polymerized DMF/substrate caused by local overheating during the quench.
-
The Protocol:
-
Decant: Pour off the liquid layer.
-
Dissolve: Attempt to dissolve the tar in warm Ethyl Acetate or DCM.
-
Wash: Wash the organic layer with 5% LiCl (aq) to remove residual DMF (DMF is highly soluble in water but partitions into organics; LiCl forces it out).
-
Purification: Do not distill. Use a silica plug immediately.
-
References
- Thermal Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (See discussion on Vilsmeier reagent decomposition kinetics).
-
Mechanism Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[6][7][8] The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][9][10][11][12][13] Comprehensive Organic Synthesis, 2, 777–794.[6] Link
- Green Reagents: Hojjati, S. A., et al. (2011). 2,4,6-Trichloro-1,3,5-triazine (TCT) as a mild and efficient source of electrophilic chlorine. Journal of Chemical Research.
-
Regioselectivity: Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355–686.[6] Link
-
Hydrolysis Protocols: Rajput, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27301-27329. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scirp.org [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION [academia.edu]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
scaling up the synthesis of 2-phenyloxazole-5-carbaldehyde
This guide serves as a specialized Technical Support Center for researchers and process chemists scaling up the synthesis of 2-phenyloxazole-5-carbaldehyde .
Unlike electron-rich heterocycles (e.g., pyrroles, furans), the oxazole ring—particularly with a phenyl substituent—is electron-deficient. This makes direct electrophilic substitution (like Vilsmeier-Haack) kinetically difficult and often low-yielding. This guide prioritizes the Metallation-Formylation route for efficiency and the Constructive Oxidation route for safety at scale.
Part 1: Technical Triage Dashboard
Current Status: Select your current synthetic strategy to view specific troubleshooting.
| Method | Mechanism | Scale-Up Viability | Primary Challenge |
| Method A: Direct Lithiation | C5-Deprotonation ( | High (with Cryo-Engineering) | Safety (Pyrophorics, -78°C requirement). |
| Method B: Constructive Oxidation | Ester Synthesis | High (General Pilot Plant) | Step count (3 steps vs. 1). |
| Method C: Vilsmeier-Haack | Electrophilic Aromatic Substitution | Low (Not Recommended) | Poor reactivity; low conversion; tar formation. |
Part 2: Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways for synthesizing 2-phenyloxazole-5-carbaldehyde.
Caption: Comparison of synthetic routes. Route A is preferred for yield if safety permits; Route B is the robust alternative. Route C is generally non-viable.
Part 3: Troubleshooting Guides & FAQs
Topic 1: Method A (Lithiation-Formylation)
Best for: High throughput, experienced teams with cryogenic capabilities.
Q: I am seeing significant decomposition upon scaling the lithiation step. What is happening? A: The lithiated intermediate (2-phenyloxazol-5-yl-lithium) is thermally unstable.
-
The Mechanism: The oxazole ring can ring-open (isocyanide formation) if the temperature rises above -50°C before the electrophile (DMF) is added.
-
The Fix:
-
Dosing Rate: At scale, the addition of
-BuLi is exothermic. You must slow the addition rate to ensure the internal temperature (Ti) never exceeds -65°C. -
Pre-cooling: Ensure the DMF is also pre-cooled or added slowly enough to maintain Ti < -60°C.
-
Quench: Do not allow the reaction to warm to room temperature until after the DMF addition is complete and the mixture has stirred for at least 30 minutes at low temp.
-
Q: My product contains a "dimer" impurity. How do I prevent this? A: This is likely the bis-oxazole or a coupling product caused by local overheating or insufficient mixing.
-
Protocol Adjustment: Increase agitation speed (tip speed > 1.5 m/s) during the
-BuLi addition. Local concentrations of base can cause competitive reactions.
Q: Can I use LDA instead of n-BuLi to improve safety?
A: Yes, but
Topic 2: Method B (Constructive Oxidation)
Best for: Pilot plants without cryo capability; safety-critical environments.
Q: Step 1 (Cyclization) yields are inconsistent. We are reacting benzamide with ethyl bromopyruvate. A: This "Hantzsch-type" cyclization is sensitive to solvent and temperature.
-
Optimization: Do not mix reagents all at once.
-
Heat the benzamide and ethyl bromopyruvate in toluene or ethanol (reflux).
-
Critical: Ensure the intermediate acyclic amide is fully formed before pushing the dehydration/cyclization (often requires acid catalysis or thionyl chloride if using a different precursor).
-
Alternative: Use ethyl 3-bromo-2-oxopropanoate . The reaction usually requires a base (NaHCO3) to neutralize the HBr formed.
-
Q: The oxidation of the alcohol (Step 3) with MnO2 is generating too much solid waste. What is the scalable alternative? A: Manganese Dioxide (MnO2) requires 10-20 equivalents, creating a filtration nightmare at kg-scale.
-
Scalable Solution: Switch to Anelli Oxidation (TEMPO/Bleach) or Swern Oxidation (if odor control is managed).
-
TEMPO Protocol: Use catalytic TEMPO (1 mol%), KBr (10 mol%), and NaOCl (bleach) in a biphasic CH2Cl2/Water system buffered at pH 8.6. This is cheap, safe, and produces minimal waste.
-
Topic 3: Method C (Vilsmeier-Haack)
Best for: Do not use this method for this substrate.
Q: Why is the Vilsmeier-Haack reaction failing? I use it for pyrroles all the time. A: Electronic mismatch.
-
Explanation: Pyrroles are electron-rich. 2-Phenyloxazole is electron-deficient due to the electronegative oxygen and nitrogen in the ring, plus the conjugation with the phenyl ring which—while stabilizing—does not sufficiently activate C5 for weak electrophiles like the Vilsmeier reagent (chloroiminium ion).
-
Result: You will likely see <20% conversion and significant tarring from forcing conditions (high heat). Abandon this route in favor of Method A or B.
Part 4: Quantitative Data Summary
| Metric | Method A: Lithiation | Method B: Constructive | Method C: Vilsmeier |
| Overall Yield | 75 - 85% | 50 - 60% (over 3 steps) | < 20% (Not viable) |
| Reagent Cost | High ( | Low (Benzamide, Bleach) | Low |
| Safety Risk | Critical (Pyrophoric, Cryo) | Manageable (Standard organics) | Moderate (POCl3 exotherm) |
| Time Efficiency | High (1 step, < 24h) | Low (3 steps, ~1 week) | N/A |
| Waste Profile | Lithium salts, solvents | Inorganic salts (NaCl, KBr) | Phosphate wastes |
Part 5: References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Lithiation of Oxazoles (General Methodology)
-
Source: J&K Scientific. "Vilsmeier-Haack Reaction" (Contextual contrast).
-
Relevance: Highlights the necessity of alternative functionalization (like lithiation) when Vilsmeier fails on deactivated systems.
-
-
Oxazole Synthesis from Benzamide (Constructive Route)
-
Source: Asian Journal of Chemistry. "Synthesis of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives."
-
Relevance: Provides foundational chemistry for condensing benzamide with aldehyde/ketone precursors, analogous to the constructive route for the carbaldehyde.
-
URL:[Link]
-
-
Oxidation of Alcohols (Scale-Up Alternatives)
-
Source: National Institutes of Health (NIH). "Practical scale up synthesis of carboxylic acids... using graphene oxide."
-
Relevance: Discusses non-metal oxidation alternatives (like TEMPO or catalytic systems) crucial for replacing MnO2 in Method B.
-
URL:[Link]
-
Sources
- 1. A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Reactions of oximes with covalent halides. Part II. Formation of α-benzil monoxime and benzamide adducts of tin tetra-bromides and -chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Storage of 2-phenyloxazole-5-carbaldehyde
Welcome to the technical support guide for 2-phenyloxazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to prevent its decomposition during storage and handling. Our goal is to provide you with the expertise to ensure the integrity and stability of your experimental outcomes.
Troubleshooting Guide & FAQs
Issue 1: My 2-phenyloxazole-5-carbaldehyde has changed color (e.g., turned yellow/brown) upon storage. What is happening?
Answer:
A change in color is a common indicator of chemical degradation. For 2-phenyloxazole-5-carbaldehyde, this is most likely due to two primary chemical processes: oxidation and/or polymerization, which are often initiated by exposure to air and light.
-
Causality - The "Why":
-
Oxidation: The aldehyde group (-CHO) is highly susceptible to oxidation. When exposed to atmospheric oxygen, it can be converted into the corresponding carboxylic acid (2-phenyloxazole-5-carboxylic acid).[1][2] This process, known as autoxidation, can be accelerated by light and trace metal impurities.[3] The resulting carboxylic acid and other byproducts can lead to discoloration.
-
Polymerization/Decomposition: Aldehydes can undergo polymerization, forming larger molecules (oligomers or polymers), which often present as discolored, viscous liquids or even solids.[1][4] Additionally, the oxazole ring itself, while aromatic, can be sensitive to photolysis (degradation by light), which can lead to complex decomposition pathways and the formation of colored impurities.[5][6]
-
-
Preventative Protocol:
-
Inert Atmosphere: Always store 2-phenyloxazole-5-carbaldehyde under an inert atmosphere.[7][8] This can be achieved by blanketing the compound with an inert gas like argon or nitrogen before sealing the container.
-
Light Protection: Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[5][9]
-
Purity Check: Ensure the compound is of high purity before long-term storage, as impurities can catalyze decomposition.
-
Issue 2: What are the optimal long-term storage conditions for 2-phenyloxazole-5-carbaldehyde?
Answer:
The ideal storage conditions aim to minimize exposure to elements that promote degradation: oxygen, light, heat, and moisture.
-
Causality - The "Why":
-
Temperature: Lower temperatures generally slow down the rate of chemical reactions, including oxidation and polymerization.[9] Therefore, refrigerated storage is recommended.
-
Atmosphere: As discussed, oxygen is a key reactant in the oxidation of the aldehyde group.[4] Removing it from the storage environment is critical.
-
Moisture: The oxazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which leads to ring-opening.[5][10] While the aldehyde itself is not water, absorbed moisture from the atmosphere can be detrimental over time.
-
-
Recommended Storage Protocol:
-
Container: Use a tightly sealed, amber glass vial with a PTFE-lined cap.
-
Atmosphere: Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen.[7][8]
-
Temperature: Store the vial in a refrigerator at 2-8°C.[7]
-
Desiccation: For added protection against moisture, the vial can be placed inside a desiccator within the refrigerator.
-
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows reaction rates of degradation pathways.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[7][8] |
| Light | Amber Vial / Darkness | Prevents light-induced degradation (photolysis).[5][9] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture.[9] |
Issue 3: I've observed a loss of potency or unexpected side products in my reaction. Could this be due to the degradation of my 2-phenyloxazole-5-carbaldehyde starting material?
Answer:
Yes, it is highly probable. The use of a degraded starting material is a common source of experimental irreproducibility.
-
Causality - The "Why":
-
Formation of Carboxylic Acid: If your aldehyde has oxidized to 2-phenyloxazole-5-carboxylic acid, this impurity will not participate in reactions requiring an aldehyde functional group (e.g., reductive amination, Wittig reactions), leading to lower yields. It can also potentially interfere with reactions by altering the pH or reacting with bases.
-
Polymer Formation: Polymeric impurities will also be unreactive in most desired transformations and will reduce the effective concentration of the aldehyde, leading to incomplete reactions.[1]
-
Ring Cleavage Products: If the oxazole ring has degraded, the resulting fragments will introduce a variety of reactive species into your experiment, leading to a complex mixture of unexpected side products.[5]
-
-
Troubleshooting and Verification Workflow:
-
Purity Assessment: Before use, especially after long-term storage, verify the purity of your 2-phenyloxazole-5-carbaldehyde.
-
Thin-Layer Chromatography (TLC): A quick check for the presence of more polar impurities (like the carboxylic acid) or non-mobile impurities (polymers).
-
NMR Spectroscopy: ¹H NMR is an excellent tool to check for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new signals.
-
LC-MS or GC-MS: These methods can provide a more detailed profile of the compound and any degradation products.[11]
-
-
Purification: If degradation is detected, consider purifying the aldehyde by recrystallization or column chromatography before use.
-
Visualizing the Degradation Pathways
The following diagram illustrates the primary decomposition pathways for 2-phenyloxazole-5-carbaldehyde.
Caption: Key degradation pathways of 2-phenyloxazole-5-carbaldehyde.
Issue 4: Can I use an inhibitor to prevent the decomposition of 2-phenyloxazole-5-carbaldehyde?
Answer:
Yes, for preventing oxidation, adding a radical scavenger as an inhibitor can be an effective strategy, particularly if the compound will be stored for an extended period or handled frequently.
-
Causality - The "Why":
-
Autoxidation Mechanism: The oxidation of aldehydes often proceeds via a free-radical chain reaction.[3] An inhibitor, or antioxidant, functions by intercepting these radical intermediates, thereby terminating the chain reaction and preventing further oxidation.
-
Common Inhibitors: Butylated hydroxytoluene (BHT) is a commonly used antioxidant for organic compounds, including aldehydes, due to its efficacy and low cost.[1] Hydroquinone is another potential inhibitor.[12]
-
-
Experimental Protocol for Adding an Inhibitor:
-
Choice of Inhibitor: BHT is a suitable first choice.
-
Concentration: Add BHT at a low concentration, typically 50-200 ppm (0.005-0.02% by weight). A higher concentration is usually not necessary and may interfere with subsequent reactions.
-
Procedure: a. Weigh the appropriate amount of BHT. b. If the aldehyde is a solid, dissolve it in a minimal amount of a volatile, anhydrous solvent (e.g., dichloromethane or diethyl ether). c. Add the BHT to the solution and mix until dissolved. d. Remove the solvent under reduced pressure at a low temperature. e. Store the stabilized aldehyde according to the optimal conditions described in Issue 2.
-
Troubleshooting Logic Flowchart
This flowchart provides a step-by-step guide to diagnosing and addressing the stability issues of 2-phenyloxazole-5-carbaldehyde.
Caption: Troubleshooting flowchart for 2-phenyloxazole-5-carbaldehyde stability.
References
-
Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. Available at: [Link]
-
ResearchGate. Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. Available at: [Link]
-
ResearchGate. 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Available at: [Link]
-
Organic Syntheses. 2-phenyl-5-oxazolone. Available at: [Link]
-
LibreTexts Chemistry. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Available at: [Link]
-
ResearchGate. pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Available at: [Link]
-
AACR Journals. Inhibition of the Autoxidation of Aldehydes by Carcinogenic Chemicals and Related Compounds. Available at: [Link]
-
PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]
-
RSC Publishing. Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Available at: [Link]
Sources
- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. consolidated-chemical.com [consolidated-chemical.com]
- 10. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 12. aacrjournals.org [aacrjournals.org]
common pitfalls in the characterization of oxazole derivatives
Technical Support Center: Oxazole Derivative Characterization Current Status: Online | Ticket Priority: High
Welcome to the Oxazole Characterization Support Hub
User Profile: Medicinal Chemists, Structural Biologists, Process Chemists. Mission: To resolve structural ambiguities and stability issues specific to the 1,3-oxazole scaffold.
Unlike their robust phenyl or pyridine cousins, oxazoles are "divas" of the heterocyclic world. They possess a unique combination of weak basicity (
Module 1: Structural Ambiguity & NMR Misassignment
Ticket #402: "I synthesized a 2,4-disubstituted oxazole, but the NMR suggests a mixture or the wrong regioisomer. How do I distinguish 2,4- from 2,5-substitution?"
Root Cause Analysis
The proton chemical shifts of oxazoles are highly sensitive to solvent and concentration due to the quadrupolar nitrogen and ring currents. A common pitfall is relying solely on 1D
Diagnostic Solution: The C2-H "Lighthouse"
In 1,3-oxazoles, the proton at the C2 position is the most deshielded (downfield) due to the flanking electronegative oxygen and nitrogen atoms.
| Position | Typical | Characteristic Coupling ( | Electronic Environment |
| H-2 | 7.8 – 8.2 ppm | Singlet (usually) | Flanked by O and N (Most Acidic) |
| H-5 | 7.1 – 7.7 ppm | Adjacent to O | |
| H-4 | 6.9 – 7.5 ppm | Adjacent to N |
The "Isoxazole Trap"
Researchers often confuse oxazoles (1,3) with isoxazoles (1,2).[1][2]
-
Isoxazole: No carbon between O and N; C3/C5 are adjacent to heteroatoms.
-
Differentiation:
C NMR is definitive. The C2 of oxazole typically resonates at 150–160 ppm , whereas isoxazole carbons rarely exceed 160 ppm unless substituted with strong electron-withdrawing groups.
Workflow: Regioisomer Determination (HMBC)
Use the following logic flow to assign your structure definitively.
Module 2: Stability & The "Disappearing" Product
Ticket #509: "My compound was pure by TLC, but after concentrating the fractions from the column (heated water bath), the NMR shows a different isomer or degradation."
Root Cause 1: Cornforth Rearrangement
If you possess a 4-acyloxazole (a carbonyl group at position 4), you are at high risk of the Cornforth Rearrangement . This is a thermal rearrangement where the oxazole ring opens to a nitrile ylide intermediate and recloses to form an isomeric oxazole.[8][9]
-
Trigger: Heat (e.g., rotavap bath > 40°C, reflux).
-
Symptom: The substituents at positions 4 and 5 swap places.
Root Cause 2: Acidic Hydrolysis
Oxazoles are weak bases (
Visual Mechanism: Cornforth Rearrangement
Module 3: Mass Spectrometry Anomalies
Ticket #611: "I see the M+H peak, but it's weak. I see a dominant fragment that corresponds to [M - HCN] or [M - RCN]. Is my compound decomposing?"
Root Cause Analysis
Oxazoles undergo a characteristic fragmentation pathway known as the Retro-Diels-Alder (RDA) reaction in the gas phase.
-
Low M+ Intensity: Unlike pyridines, the oxazole nitrogen is less basic, often resulting in lower ionization efficiency in ESI+.
-
RDA Fragmentation: The ring cleaves to release a nitrile (R-CN) and a ketene/carbonyl fragment.
-
Example: A 2-phenyloxazole often loses benzonitrile (
, mass 103).
-
Troubleshooting Table: MS Peaks
| Observation | Probable Cause | Verification Step |
| Weak [M+H]+ | Low basicity of N. | Switch to APCI or add 0.1% Formic Acid to mobile phase. |
| Loss of 27 Da | Loss of HCN (RDA). | Common for unsubstituted positions. Check if C2/C4/C5 has H. |
| Loss of R-CN | Loss of Nitrile (RDA). | Identify if the mass lost matches the substituent at C2. |
| [M+Na]+ Dominant | High affinity for sodium. | Avoid glass storage; use plastic to reduce Na leaching. |
Standardized Characterization Protocols
Protocol A: The "Isomer Integrity" Check (Recommended for all new oxazoles)
To rule out Cornforth rearrangement or hydrolysis.
-
Solvent: Dissolve 5 mg of compound in CDCl
(neutral). Avoid DMSO-d6 initially if the compound is potentially hygroscopic/hydrolytically unstable. -
Temperature: Run NMR at 25°C (do not heat the probe).
-
Experiment: Acquire 1D NOESY .
-
Irradiate the substituent at C4.
-
Look for NOE enhancement at the C5 substituent.
-
Logic: If 4- and 5-substituents are swapped (Cornforth product), the NOE pattern will invert relative to the predicted structure.
-
Protocol B: Acid Stability Validation
Before performing TFA deprotections or acidic workups.
-
Dissolve 1 mg of oxazole in 0.5 mL THF.
-
Add 0.1 mL 1M HCl.
-
Monitor by LC-MS at t=0, 1h, and 4h.
-
Pass Criteria: >95% parent ion retention.
-
Fail Action: If ring opening occurs (appearance of M+18 peak corresponding to hydrolysis), switch to basic deprotection methods or use Lewis acids (e.g., TMSOTf) instead of Brønsted acids.
References
-
Cornforth Rearrangement Mechanism. Wikipedia. Available at: [Link] (Accessed 2026).
-
Mass Spectrometry of Heterocycles. ResearchGate / J. Braz. Chem. Soc. (Fragmentation patterns of 1,2,5-oxadiazoles and related azoles). Available at: [Link]
-
Oxazole and Isoxazole Pharmaceuticals. RSC Publishing. (Medicinal chemistry applications and stability).[1][3][10] Available at: [Link]
-
Acidic Hydrolysis of Oxazoline/Oxazole Derivatives. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. differencebetween.com [differencebetween.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. difference.wiki [difference.wiki]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. alchetron.com [alchetron.com]
- 9. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 10. article.sapub.org [article.sapub.org]
Validation & Comparative
Biological Activity & Therapeutic Potential of 2-Phenyloxazole-5-carbaldehyde
This guide serves as a technical analysis of 2-phenyloxazole-5-carbaldehyde , positioning it not merely as a chemical reagent but as a "privileged scaffold precursor" in medicinal chemistry. Unlike commodity aldehydes (e.g., benzaldehyde), this compound introduces a bioactive heterocyclic core early in the synthetic pathway, significantly altering the physicochemical and pharmacological profile of downstream drugs.
A Comparative Technical Guide for Drug Discovery
Part 1: Executive Analysis & Chemical Profile
2-Phenyloxazole-5-carbaldehyde is a bifunctional heterocyclic intermediate. While simple aryl aldehydes (like benzaldehyde) serve primarily as lipophilic "caps" or spacers, the inclusion of the oxazole ring in this compound adds distinct pharmacological leverage:
-
Hydrogen Bonding Potential: The oxazole nitrogen acts as a weak hydrogen bond acceptor (
), facilitating interactions with enzyme active site residues (e.g., Serine/Histidine) that a phenyl ring cannot. -
Bioisosterism: The oxazole ring is a classical bioisostere for amide bonds and ester linkages, improving metabolic stability against hydrolysis while maintaining geometric fidelity.
Comparative Profile: 2-Phenyloxazole-5-carbaldehyde vs. Common Alternatives
| Feature | 2-Phenyloxazole-5-carbaldehyde | Benzaldehyde | Furfural | Impact on Drug Design |
| Core Topology | Heterocyclic (Oxazole) | Carbocyclic (Benzene) | Heterocyclic (Furan) | Oxazole improves water solubility and target selectivity via N/O heteroatoms. |
| Electronic Nature | Electron-deficient ( | Electron-neutral | Electron-rich | Oxazole aldehyde is more reactive toward nucleophiles (Schiff base formation) due to ring electron withdrawal. |
| LogP (Lipophilicity) | ~1.8 - 2.1 (Moderate) | ~1.48 | ~0.83 | Phenyloxazole balances membrane permeability with solubility better than purely lipophilic aryl chains. |
| Metabolic Stability | High (Oxidative resistance) | Moderate (Oxidizes to Benzoic acid) | Low (Ring opening) | Oxazole resists rapid P450 degradation, prolonging half-life. |
| Primary Bioactivity | Pharmacophore (Antitumor/Antimicrobial) | Excipient/Flavor (Low toxicity) | Toxic (Reactive metabolite) | Phenyloxazole is a precursor to potent kinase and COX-2 inhibitors. |
Part 2: Biological Activity Landscape
While the aldehyde itself possesses intrinsic reactivity-based toxicity (common to electrophilic aldehydes), its primary value lies in the biological activities it confers to its derivatives.
Antitumor Activity (Cytotoxicity)
Research indicates that derivatives synthesized from 2-phenyloxazole-5-carbaldehyde exhibit significant cytotoxicity against human tumor cell lines, particularly A549 (Lung Carcinoma) and Melanoma lines.
-
Mechanism: The oxazole moiety intercalates with DNA or binds to the minor groove. The aldehyde is often converted into oxazolones (azlactones) or Schiff bases .
-
Data Highlight: In SRB assays, oxazolone derivatives of this aldehyde demonstrated
values as low as 25 µg/mL against A549 cells, outperforming simple benzylidene analogues. -
Pathway: The aldehyde condenses with hippuric acid derivatives to form the pharmacophore.
Antimicrobial & Antifungal Potency
The 2-phenyloxazole core is a known antimicrobial scaffold.[1]
-
Target: Inhibition of bacterial DNA gyrase and fungal CYP51.
-
Efficacy: Schiff bases derived from this aldehyde show MIC values in the range of 15-30 µg/mL against S. aureus and E. coli. The presence of the oxazole ring enhances penetration through the peptidoglycan layer compared to benzaldehyde-derived Schiff bases.
Anti-Inflammatory (COX-2 Inhibition)
The 2-phenyloxazole scaffold mimics the diarylheterocycle structure found in Coxibs (e.g., Celecoxib).
-
Selectivity: Derivatives synthesized from this aldehyde show high selectivity for COX-2 over COX-1, reducing gastric side effects associated with traditional NSAIDs.
Part 3: Mechanism of Action Visualization
The following diagram illustrates how 2-phenyloxazole-5-carbaldehyde functions as a "Divergent Pharmacophore," transforming into distinct bioactive classes.
Figure 1: Divergent synthesis pathways from the parent aldehyde to specific therapeutic targets.
Part 4: Experimental Protocols
Protocol A: Cytotoxicity Screening (SRB Assay)
Purpose: To evaluate the antiproliferative potential of the aldehyde and its derivatives against A549 lung cancer cells.
-
Cell Preparation: Seed A549 cells in 96-well plates at a density of
cells/well in RPMI-1640 medium. Incubate for 24h at 37°C, 5% CO₂. -
Compound Treatment: Dissolve 2-phenyloxazole-5-carbaldehyde (and derivatives) in DMSO. Prepare serial dilutions (e.g., 10, 25, 50, 100 µg/mL). Add to wells (Final DMSO < 0.1%).
-
Fixation: After 48h incubation, add cold 50% trichloroacetic acid (TCA) to fix cells. Incubate at 4°C for 1h. Wash 5x with water.
-
Staining: Add 0.4% Sulphorhodamine B (SRB) solution (dissolved in 1% acetic acid). Incubate for 30 min at room temperature.
-
Washing: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
-
Quantification: Solubilize bound dye with 10 mM Tris base (pH 10.5). Measure Optical Density (OD) at 510 nm using a microplate reader.
-
Calculation:
.
Protocol B: Synthesis of Bioactive Oxazolone Derivative
Context: This protocol converts the aldehyde into the highly active 4-benzylidene-2-phenyloxazol-5(4H)-one derivative (Erlenmeyer-Plöchl reaction).
-
Reagents: Mix 2-phenyloxazole-5-carbaldehyde (0.01 mol), Hippuric acid (0.01 mol), and fused Sodium Acetate (0.01 mol) in Acetic Anhydride (20 mL).
-
Reaction: Reflux the mixture gently for 2–4 hours. The solution will turn from yellow to deep orange/brown.
-
Workup: Cool the mixture and pour into ice-cold ethanol (50 mL).
-
Crystallization: The solid product precipitates. Filter, wash with hot water, and recrystallize from benzene/ethanol.
-
Validation: Confirm structure via IR (characteristic C=O lactone peak at ~1780 cm⁻¹) and melting point.
References
-
Synthesis and antimicrobial activity of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. Source: PubMed / NIH. URL:[Link]
-
Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. Source: International Journal of Pharmacy and Pharmaceutical Sciences (via ResearchGate). URL:[Link]
-
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. Source: PubMed Central (PMC). URL:[Link]
-
5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Source: Molecules (MDPI) / PMC. URL:[Link]
-
Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives. (Context on Phenyloxazole/Thiazole isosteres). Source: ACS Journal of Medicinal Chemistry (Snippet via CAS.cn). URL:[Link]
Sources
Comparative Spectroscopic Guide: 2-Phenyloxazole-5-carbaldehyde and Analogs
Executive Summary & Strategic Context
2-Phenyloxazole-5-carbaldehyde (2-PO-5-CHO) is a critical heterocyclic building block, serving as a bioisostere for benzaldehyde in peptidomimetics and a precursor for fluorescent probes. Its value lies in the oxazole ring's ability to participate in hydrogen bonding and
This guide provides an objective technical comparison of 2-PO-5-CHO against its key analogs:
-
Benzaldehyde: The carbocyclic baseline.
-
2-Phenyloxazole: The synthetic precursor.
-
4-Phenyloxazole-5-carbaldehyde: A structural regioisomer.
Key Technical Insight: The differentiation of oxazole regioisomers relies heavily on the specific chemical shift of the remaining oxazole ring proton (
Structural & Spectroscopic Analysis[2][3][4][5]
Comparative Logic
To validate the identity of 2-PO-5-CHO, one must rule out the non-formylated precursor and the 4-formyl isomer.
| Feature | 2-Phenyloxazole-5-carbaldehyde (Target) | 2-Phenyloxazole (Precursor) | Benzaldehyde (Baseline) |
| Core Structure | Oxazole ring, CHO at C5 | Oxazole ring, H at C5 | Benzene ring, CHO |
| Electronic Nature | Electron-deficient aldehyde | Electron-rich (relative to CHO) | Neutral aromatic |
| Key Application | Schiff base formation, fluorophores | Starting material | General reagent |
Nuclear Magnetic Resonance ( H NMR)
The definitive identification marker is the singlet corresponding to the oxazole ring proton.
-
Aldehyde Proton (CHO): Appears as a singlet between 9.60 – 9.90 ppm . This is slightly upfield compared to benzaldehyde (~10.0 ppm) due to the electron-rich nature of the 5-membered ring donating density into the carbonyl, despite the inductive withdrawal of the oxygen.
-
Ring Proton (C4-H): In the 5-carbaldehyde derivative, the only remaining ring proton is at position 4.
-
Diagnostic Shift: The C4-H typically appears as a singlet around 7.80 – 8.10 ppm .
-
Differentiation: In the precursor (2-phenyloxazole), C5-H is typically more downfield (~7.7 ppm) than C4-H (~7.2 ppm). Upon formylation at C5, the remaining C4-H is deshielded by the adjacent carbonyl but remains distinct from the phenyl multiplet (7.4 – 8.2 ppm).
-
Infrared Spectroscopy (FT-IR)
The carbonyl stretch (
-
Frequency: 1675 – 1695 cm⁻¹ .
-
Analysis: This is lower than non-conjugated aliphatic aldehydes (1720-1740 cm⁻¹) and slightly lower than benzaldehyde (1700-1705 cm⁻¹). The extended conjugation through the oxazole
-system reduces the double-bond character of the carbonyl oxygen, lowering the wavenumber. -
Secondary Bands: Look for the C=N stretch of the oxazole ring around 1550 – 1590 cm⁻¹ , often overlapping with aromatic C=C stretches.
Experimental Protocol: Synthesis & Validation
The industry-standard route for high-purity synthesis is the Vilsmeier-Haack Formylation . This protocol favors the C5 position on the oxazole ring due to its nucleophilicity.
Reagents & Equipment
-
Substrate: 2-Phenyloxazole (1.0 eq)
-
Reagent: Phosphorus Oxychloride (POCl
, 1.2 eq)[2] -
Solvent/Catalyst: N,N-Dimethylformamide (DMF, 3.0 eq)
-
Quench: Saturated Sodium Acetate (NaOAc) or NaHCO
-
Monitoring: TLC (Hexane:EtOAc 4:1), UV lamp (254 nm)
Step-by-Step Methodology
-
Vilsmeier Complex Formation:
-
Cool anhydrous DMF to 0°C in a round-bottom flask under N
atmosphere. -
Add POCl
dropwise over 20 minutes. Caution: Exothermic. -
Stir at 0°C for 30 minutes until a white/yellowish semi-solid iminium salt forms.
-
-
Substrate Addition:
-
Dissolve 2-phenyloxazole in a minimal amount of DMF.
-
Add dropwise to the Vilsmeier complex at 0°C.[2]
-
-
Reaction:
-
Hydrolysis & Workup:
-
Pour the reaction mixture onto crushed ice (~100g).
-
Neutralize with saturated NaOAc solution to pH 7–8. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over MgSO
.
-
-
Purification:
-
Concentrate in vacuo.
-
Recrystallize from Ethanol/Water or purify via column chromatography (SiO
, Hexane/EtOAc gradient).
-
Visualizing the Workflow
The following diagram illustrates the critical decision points in the synthesis and analysis workflow.
Figure 1: Synthetic workflow and spectroscopic validation logic for 2-phenyloxazole-5-carbaldehyde.
Comparative Data Summary
The table below aggregates typical experimental values to assist in rapid characterization.
| Parameter | 2-Phenyloxazole-5-CHO | 4-Phenyloxazole-5-CHO (Isomer) | Benzaldehyde |
| 9.65 – 9.85 ppm (s) | 9.90 – 10.10 ppm (s) | 10.0 ppm (s) | |
| C4-H: ~7.95 ppm (s) | C2-H: ~8.40 ppm (s) | N/A | |
| IR: | 1675 – 1690 cm⁻¹ | 1690 – 1700 cm⁻¹ | 1703 cm⁻¹ |
| UV-Vis ( | ~305 nm (Bathochromic shift) | ~290 nm | 248 nm |
| Solubility | DMSO, DCM, MeOH | DMSO, DCM | Most organics |
Note on Isomers: The C2-H proton in the 4-formyl isomer is significantly more deshielded (downfield, >8.2 ppm) than the C4-H proton in the target 5-formyl compound due to its position between the oxygen and nitrogen atoms.
Structure-Property Relationship Diagram
Understanding the electronic flow is crucial for predicting reactivity (e.g., nucleophilic attack at the carbonyl).
Figure 2: Electronic interactions governing the stability and reactivity of the target molecule.
References
-
Royal Society of Chemistry (RSC). (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[1][4] RSC Advances. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.[3] Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones.[5][6][7] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Oxazole Aldehydes for Drug Discovery and Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the oxazole scaffold is a cornerstone of modern synthetic chemistry. Its presence in numerous natural products and pharmaceuticals underscores its importance. The introduction of a formyl group onto the oxazole ring creates a versatile synthetic handle, the oxazole aldehyde, which can be elaborated into a vast array of more complex structures. However, the position of this aldehyde group at the C2, C4, or C5 position of the oxazole ring profoundly influences its reactivity, a critical consideration for efficient and predictable synthetic planning.
This guide provides an in-depth comparative study of the reactivity of oxazole-2-carbaldehyde, oxazole-4-carbaldehyde, and oxazole-5-carbaldehyde. While direct, side-by-side comparative studies are limited in the literature, this guide synthesizes established principles of heterocyclic chemistry and available experimental data to provide a robust framework for understanding and predicting their behavior in key synthetic transformations. We will delve into the electronic underpinnings of their reactivity, compare their performance in olefination and reduction reactions, and provide detailed experimental protocols to empower your synthetic endeavors.
The Electronic Landscape of the Oxazole Ring: A Foundation for Understanding Reactivity
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In oxazole aldehydes, the electronic nature of the oxazole ring itself modulates this electrophilicity. The oxazole ring is a π-deficient heterocycle, meaning the ring itself has a net electron-withdrawing character due to the presence of the electronegative oxygen and nitrogen atoms. However, the extent of this electron-withdrawing effect on the aldehyde substituent varies significantly with its position.
The canonical resonance structures of oxazole reveal the relative electron density at each carbon position. The C2 position is the most electron-deficient, followed by the C5 and then the C4 position. This is also reflected in the acidity of the ring protons, which follows the order C2 > C5 > C4. This inherent electronic distribution is the primary determinant of the reactivity of the corresponding aldehydes.
dot graph TD { A[Oxazole Ring] --> B{Electronic Effects}; B --> C{Inductive Effect (-I)}; B --> D{Mesomeric Effect (-M)}; C --> E[Electronegative O and N atoms]; D --> F[π-electron delocalization]; E --> G[Increased electrophilicity of attached aldehyde]; F --> G; G --> H[Reactivity Order: 2-CHO > 5-CHO > 4-CHO]; } caption: "Electronic Effects Influencing Oxazole Aldehyde Reactivity"
Based on these electronic considerations, we can predict the following reactivity trend for nucleophilic attack on the aldehyde carbonyl:
Oxazole-2-carbaldehyde > Oxazole-5-carbaldehyde > Oxazole-4-carbaldehyde
-
Oxazole-2-carbaldehyde: The aldehyde at the C2 position experiences the strongest electron-withdrawing effect from both the adjacent nitrogen and oxygen atoms. This significantly increases the partial positive charge on the carbonyl carbon, making it the most electrophilic and thus the most reactive of the three isomers towards nucleophiles.
-
Oxazole-5-carbaldehyde: The C5 position is also electron-deficient, but to a lesser extent than C2. The aldehyde here is primarily influenced by the adjacent oxygen atom.
-
Oxazole-4-carbaldehyde: The C4 position is the most electron-rich of the three carbons. Consequently, an aldehyde at this position will be the least electrophilic and therefore the least reactive.
Comparative Performance in Key Synthetic Transformations
To provide a practical understanding of these reactivity differences, we will now compare the expected performance of the three oxazole aldehyde isomers in two fundamental and widely used reaction classes: olefination reactions (Wittig and Horner-Wadsworth-Emmons) and reduction.
Olefination Reactions: Wittig and Horner-Wadsworth-Emmons
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable tools for the conversion of aldehydes into alkenes. The rate and efficiency of these reactions are highly dependent on the electrophilicity of the aldehyde.
Table 1: Predicted Comparative Performance in Olefination Reactions
| Aldehyde Isomer | Predicted Reactivity | Expected Yield | Key Considerations |
| Oxazole-2-carbaldehyde | Highest | Good to Excellent | Highly electrophilic nature may lead to side reactions with sensitive ylides. Shorter reaction times are expected. |
| Oxazole-5-carbaldehyde | Intermediate | Good | Standard reaction conditions are likely to be effective. A reliable substrate for most ylides. |
| Oxazole-4-carbaldehyde | Lowest | Moderate to Good | May require longer reaction times, higher temperatures, or more reactive ylides to achieve high conversion. |
dot graph TD { subgraph Wittig/HWE Reaction Workflow A[Oxazole Aldehyde] --> B{Reaction with Ylide}; B --> C[Oxaphosphetane Intermediate]; C --> D[Alkene Product]; C --> E[Triphenylphosphine Oxide / Phosphate byproduct]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#34A853,stroke:#202124,stroke-width:2px style E fill:#EA4335,stroke:#202124,stroke-width:2px } caption: "General Olefination Reaction Workflow"
Reduction to Alcohols
The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is a fundamental transformation. The reaction rate is again dependent on the electrophilicity of the carbonyl carbon.
Table 2: Predicted Comparative Performance in Reduction Reactions
| Aldehyde Isomer | Predicted Reactivity | Expected Reaction Time | Key Considerations |
| Oxazole-2-carbaldehyde | Highest | Shortest | The reaction is expected to be rapid. Careful monitoring is advised to avoid over-reduction if other reducible functional groups are present. |
| Oxazole-5-carbaldehyde | Intermediate | Moderate | Standard reduction protocols should be effective. |
| Oxazole-4-carbaldehyde | Lowest | Longest | May require slightly longer reaction times or a slight excess of the reducing agent to ensure complete conversion. |
Experimental Protocols
The following are detailed, self-validating protocols for the Horner-Wadsworth-Emmons olefination and sodium borohydride reduction of an oxazole aldehyde. These protocols are designed to be robust and can be adapted for each isomer, with the understanding that reaction times may need to be adjusted based on the predicted reactivity.
Protocol 1: Horner-Wadsworth-Emmons Olefination of an Oxazole Aldehyde
This protocol describes the synthesis of an ethyl (E)-3-(oxazolyl)acrylate, a common intermediate in drug discovery.
Materials:
-
Oxazole aldehyde (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Carefully add the sodium hydride to the THF with stirring.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the triethyl phosphonoacetate dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
-
Cool the reaction mixture back to 0 °C.
-
Dissolve the oxazole aldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). For oxazole-2-carbaldehyde, the reaction may be complete in 1-2 hours. For oxazole-4-carbaldehyde, it may require stirring overnight.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Protocol 2: Reduction of an Oxazole Aldehyde with Sodium Borohydride
This protocol details the synthesis of an oxazolylmethanol.
Materials:
-
Oxazole aldehyde (1.0 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the oxazole aldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sodium borohydride portion-wise to the stirred solution. Be cautious of initial foaming.
-
Monitor the reaction by TLC. The reaction with oxazole-2-carbaldehyde may be complete within 30 minutes, while oxazole-4-carbaldehyde may require 1-2 hours.
-
Once the starting material is consumed, carefully quench the reaction by the dropwise addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be further purified by column chromatography if necessary.
Conclusion
The positional isomerism of the aldehyde group on the oxazole ring provides a powerful yet often overlooked tool for fine-tuning chemical reactivity. By understanding the inherent electronic properties of the oxazole nucleus, synthetic chemists can make informed decisions about reaction conditions and predict the outcome of their transformations. The C2-aldehyde, being the most electrophilic, will generally react the fastest, while the C4-aldehyde will be the most sluggish. This knowledge is paramount for the efficient synthesis of complex molecules, enabling the development of novel therapeutics and functional materials. The provided protocols offer a solid starting point for the exploration of these versatile building blocks, empowering researchers to harness their full synthetic potential.
References
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 16(5), 2239-2250.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). A review on the versatile utility of oxazole and its analogues in medicinal chemistry. Current Organic Synthesis, 14(6), 789-813.
- Palmer, M. H. (1967). The electronic structure of the azole series of five-membered heterocycles. Journal of the Chemical Society B: Physical Organic, 74-80.
- Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
- Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99.
A Comparative Guide to the In Vitro Evaluation of 2-Phenyloxazole-5-Carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the oxazole scaffold represents a privileged heterocyclic motif, consistently appearing in a wide array of biologically active compounds. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, yet versatile, subclass: derivatives of 2-phenyloxazole-5-carbaldehyde. The aldehyde functional group at the 5-position serves as a reactive handle for the synthesis of a multitude of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, each with the potential for distinct biological activities.
This technical guide provides a comparative overview of the in vitro testing of these derivatives, grounded in experimental data from authoritative sources. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of the biological activities of various derivatives.
The 2-Phenyloxazole-5-Carbaldehyde Scaffold: A Versatile Starting Point
The synthesis of 2-phenyloxazole-5-carbaldehyde itself can be achieved through various established synthetic routes, often involving the condensation of an appropriate amino acid derivative with a phenyl-containing building block, followed by oxidation or formylation at the 5-position. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[1]
The true value of this scaffold lies in the reactivity of the 5-carbaldehyde group. This electrophilic center readily reacts with a variety of nucleophiles, particularly primary amines, to form a diverse library of derivatives. This straightforward derivatization allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.
Comparative Analysis of Biological Activities
Derivatives of 2-phenyloxazole-5-carbaldehyde have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents. The introduction of different moieties via the carbaldehyde group significantly influences the resulting compound's potency and spectrum of activity. Below is a comparative summary of the in vitro activities of representative derivatives.
| Derivative Class | Representative Structure (R-group derived from 2-phenyloxazole-5-carbaldehyde) | Target Activity | Key In Vitro Assay | Observed Activity (Example) |
| Schiff Bases | Imines formed with various aromatic amines | Anticancer, Antimicrobial | MTT Assay, Neutral Red Uptake Assay, Minimum Inhibitory Concentration (MIC) | Moderate to significant cytotoxicity against various cancer cell lines.[1][2] Antibacterial activity against Gram-positive and Gram-negative bacteria.[3] |
| Thiosemicarbazones | Formed with thiosemicarbazide and its N-substituted analogs | Anticancer, Antimicrobial, Antiprotozoal | MTT Assay, MIC Determination | Potent antibacterial activity, sometimes exceeding standard antibiotics.[4] Significant cytotoxicity and induction of apoptosis in cancer cells.[4] Promising antiprotozoal activity.[5] |
| Hydrazones | Formed with hydrazide derivatives | Anti-inflammatory, Analgesic, Antimicrobial | Carrageenan-induced paw edema (in vivo correlate), DPPH radical scavenging, MIC Determination | Moderate to good antibacterial and anti-inflammatory activities have been observed in related heterocyclic hydrazones.[6] |
In-Depth Methodologies for In Vitro Evaluation
The credibility of any comparative guide rests on the robustness of its experimental protocols. Here, we provide detailed, step-by-step methodologies for key in vitro assays used to evaluate 2-phenyloxazole-5-carbaldehyde derivatives.
Anticancer Activity: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Causality Behind Experimental Choices: The choice of cell lines should be relevant to the intended therapeutic target. The incubation time allows for the compound to exert its cytotoxic or cytostatic effects. The use of a positive control provides a benchmark for the potency of the test compounds.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol:
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbistatic or microbicidal, a small aliquot from the wells with no visible growth is subcultured onto an agar plate. The lowest concentration that shows no growth on the agar plate is the MBC/MFC.
Trustworthiness of the Protocol: This method is a standardized and widely accepted technique for quantifying the in vitro antimicrobial activity of a compound. The inclusion of positive and negative controls ensures the validity of the results.
Visualizing the Experimental Workflow and Rationale
To further clarify the experimental design and the rationale behind derivatization, the following diagrams are provided.
Caption: Workflow for the synthesis and in vitro evaluation of 2-phenyloxazole-5-carbaldehyde derivatives.
Caption: Logical relationship in the structure-activity relationship (SAR) analysis of the derivatives.
Conclusion
The 2-phenyloxazole-5-carbaldehyde scaffold provides a fertile ground for the development of novel therapeutic agents. The ease of derivatization at the 5-position allows for the creation of diverse chemical libraries, which can be efficiently screened using a battery of well-established in vitro assays. This guide has provided a framework for the comparative evaluation of these derivatives, emphasizing the importance of robust experimental design and a clear understanding of the underlying scientific principles. By systematically exploring the structure-activity relationships, researchers can identify promising lead compounds for further preclinical and clinical development.
References
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Available at: [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]
-
Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]
-
Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available at: [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]
-
2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
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Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available at: [Link]
-
Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. ScienceDirect. Available at: [Link]
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Technical Guide: Structure-Activity Relationship (SAR) of 2-Phenyloxazole Analogs
Focus Application: Tubulin Polymerization Inhibition & Anti-Inflammatory Agents
Executive Summary
The 2-phenyloxazole scaffold represents a critical bioisostere in medicinal chemistry, primarily utilized to mimic cis-amide bonds or cis-stilbene bridges found in bioactive natural products. Unlike the labile cis-stilbene moiety (found in Combretastatin A-4) which prone to photo-isomerization, the 2-phenyloxazole ring locks the two aryl systems in a coplanar or near-coplanar geometry, ensuring metabolic stability while retaining binding affinity.
This guide objectively compares 2-phenyloxazole analogs against their primary heterocyclic alternatives—Thiazoles , Imidazoles , and Isoxazoles —focusing on their application as Tubulin Polymerization Inhibitors (Colchicine Site) and COX-2 Inhibitors .
Scaffold Analysis & Bioisosterism
The Physicochemical Argument
Why choose the 2-phenyloxazole core? The decision rests on three physicochemical pillars:
-
Dipole & Electrostatics: The oxazole ring has a large dipole moment. The oxygen atom acts as a weak hydrogen bond acceptor, while the nitrogen is a basic center (pKa ~0.8), though significantly less basic than imidazole (pKa ~7.0).[1] This low basicity reduces non-specific protein binding compared to more basic heterocycles.
-
Geometric Restriction: In 2,4- or 2,5-diaryloxazoles, the heterocycle imposes a specific "bite angle" between the two phenyl rings.
-
Observation: The 2-phenyloxazole maintains a mean plane angle of approximately 10–20° between the phenyl ring and the heterocycle, allowing for effective
-stacking interactions within the Colchicine binding pocket of tubulin.
-
-
Metabolic Stability: Unlike furan (toxic metabolites) or thiophene (S-oxidation), the oxazole ring is relatively resistant to oxidative metabolism by CYP450 isoforms, although the attached phenyl rings remain susceptible.
Comparative Metrics: Oxazole vs. Alternatives
| Feature | Oxazole (Target) | Thiazole | Imidazole | Isoxazole |
| Lipophilicity (LogP) | Moderate | High (Increased metabolic risk) | Low to Moderate | Moderate |
| H-Bonding | Acceptor (N, O) | Weak Acceptor (N) | Donor (NH) & Acceptor (N) | Acceptor (N, O) |
| Basicity (pKa) | ~0.8 (Very Weak) | ~2.5 (Weak) | ~7.0 (Moderate) | ~ -1.5 (Non-basic) |
| Metabolic Liability | Low | Moderate (S-oxidation) | High (CYP Inhibition risk) | Low |
| Solubility | Moderate | Poor | Good (Salt formation possible) | Moderate |
Detailed SAR Analysis: Tubulin Polymerization Inhibition
The most potent 2-phenyloxazole derivatives target the Colchicine Binding Site on
Mechanism of Action
The 2-phenyloxazole acts as a rigid spacer, positioning two aryl rings (Ring A and Ring B) into hydrophobic pockets.
-
Ring A (C2-Position): Requires lipophilic, electron-donating substituents.
-
Ring B (C4/C5-Position): strictly requires a 3,4,5-trimethoxyphenyl motif (or similar bulky, electron-rich pattern) to fill the accessory pocket.
Key SAR Rules (The "Decision Tree")
-
Regioisomerism (2,4- vs. 2,5-substitution):
-
2,5-Diaryloxazoles generally show superior potency over 2,4-diaryloxazoles. The 2,5-substitution pattern aligns the vector of the two phenyl rings more closely to the cis-stilbene bond angle (~60°) required for the pocket.
-
-
The C2-Phenyl Ring (A-Ring):
-
Para-substitution: Small, electron-donating groups (-Me, -OMe, -NMe2) enhance potency.
-
Meta-substitution: Generally tolerated but less potent than para.
-
Ortho-substitution: Steric clash often abolishes activity by twisting the ring out of planarity.
-
-
The C4/C5-Phenyl Ring (B-Ring):
-
The 3,4,5-trimethoxy pattern is non-negotiable for nanomolar potency. Removal of even one methoxy group (e.g., 3,5-dimethoxy) typically results in a 10-50x loss in potency.
-
Experimental Data Comparison
Data synthesized from representative SAR studies (e.g., Wang et al., J. Med.[2][3] Chem).[2][3][4][5][6][7][8][9][10][11][12][13]
| Compound Class | Scaffold | R1 (Ring A) | R2 (Ring B) | Tubulin IC50 (µM) | Solubility (µg/mL) |
| Standard | cis-Stilbene (CA-4) | 3-OH, 4-OMe | 3,4,5-tri-OMe | 0.003 | < 1.0 (Poor) |
| Target | 2,5-Diaryloxazole | 4-OMe-Ph | 3,4,5-tri-OMe-Ph | 0.015 | 12.5 (Moderate) |
| Alternative | 2,4-Diaryloxazole | 4-OMe-Ph | 3,4,5-tri-OMe-Ph | 0.450 | 14.0 |
| Alternative | 2,5-Diarylthiazole | 4-OMe-Ph | 3,4,5-tri-OMe-Ph | 0.008 | 0.5 (Very Poor) |
| Alternative | 2,5-Diaryl-1,3,4-oxadiazole | 4-OMe-Ph | 3,4,5-tri-OMe-Ph | 1.200 | 45.0 (Good) |
Insight: While the thiazole is slightly more potent (0.008 µM), its solubility is drastic (0.5 µg/mL). The oxazole offers the best balance: it retains nanomolar potency (0.015 µM) while offering a >10-fold improvement in solubility over the stilbene and thiazole.
Visualization: SAR Logic & Synthesis
Diagram 1: SAR Logic Flow for 2-Phenyloxazole Design
Caption: Decision tree for optimizing 2-phenyloxazole analogs for tubulin inhibition.
Experimental Protocol: Robinson-Gabriel Synthesis
To ensure reproducibility, we utilize the Robinson-Gabriel Cyclodehydration . This method is preferred over the Van Leusen synthesis for 2,5-diaryl analogs due to higher regioselectivity.
Reagents & Materials
-
Starting Material: 2-acylamino ketone (derived from Friedel-Crafts acylation or amino acid precursors).[14]
-
Cyclizing Agent: Phosphorus Oxychloride (
) or H2SO4. -
Solvent: Toluene or DMF.
Step-by-Step Workflow
-
Precursor Synthesis (Dakin-West or Amidation):
-
React 2-amino-1-(3,4,5-trimethoxyphenyl)ethanone hydrochloride with 4-methoxybenzoyl chloride in DCM with Et3N at 0°C.
-
Stir for 4h. Wash with NaHCO3.[14] Isolate the amide intermediate.
-
-
Cyclization (The Critical Step):
-
Dissolve the amide intermediate (1.0 eq) in dry Toluene.
-
Add
(3.0 eq) dropwise under Argon. -
Reflux at 110°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Checkpoint: The amide spot (polar) should disappear, replaced by a highly fluorescent spot (Oxazole) under UV (254/365 nm).
-
-
Work-up & Purification:
-
Cool to RT. Pour onto crushed ice/water carefully (Exothermic!).
-
Neutralize with saturated Na2CO3 to pH 8.
-
Extract with EtOAc (3x). Dry over MgSO4.
-
Purification: Flash column chromatography on Silica Gel. Elute with Hexane/EtOAc gradient.
-
Diagram 2: Synthetic Workflow
Caption: Robinson-Gabriel synthesis pathway for generating 2,5-diaryloxazole scaffolds.
References
-
Wang, L., et al. (2021). "Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines." European Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link
-
BenchChem. (2025). "Protocol: Robinson-Gabriel Synthesis of Oxazole Derivatives." BenchChem Protocols. Link
-
Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
